1-Piperidinoacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBWMNFSOOTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218083 | |
| Record name | 1-Piperidinoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6784-61-8 | |
| Record name | 1-(1-Piperidinyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6784-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinoacetone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6784-61-8 | |
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| Record name | 1-Piperidinoacetone | |
| Source | EPA DSSTox | |
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| Record name | 1-piperidinoacetone | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Piperidinoacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinoacetone, also known as 1-(piperidin-1-yl)propan-2-one, is a chemical compound belonging to the class of β-amino ketones. Its structure, featuring a piperidine ring linked to an acetone moiety, suggests potential applications as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research purposes. This document provides a comprehensive overview of the known chemical properties and structural features of this compound. Due to a lack of extensive studies on this specific compound, this guide also discusses the general characteristics of β-amino ketones and provides a plausible synthetic route based on established chemical reactions.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a saturated six-membered heterocyclic piperidine ring, where the nitrogen atom is bonded to the C1 position of a propan-2-one (acetone) backbone.
Table 1: Chemical Structure and Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-one[1] |
| CAS Number | 6784-61-8[1] |
| Molecular Formula | C₈H₁₅NO[1] |
| SMILES | CC(=O)CN1CCCCC1[1] |
| InChI | InChI=1S/C8H15NO/c1-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 141.21 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (Computed) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |
| Rotatable Bond Count (Computed) | 2 | PubChem |
Synthesis
A plausible and widely used method for the synthesis of β-amino ketones like this compound is the Mannich reaction .[2][3][4] This three-component condensation reaction involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4]
General Experimental Protocol for Mannich Reaction
-
Iminium Ion Formation: Piperidine is reacted with formaldehyde in a suitable solvent (e.g., ethanol or water) to form the electrophilic Eschenmoser's salt precursor, an iminium ion. This step is often acid-catalyzed.
-
Enolization: Acetone, which serves as the active hydrogen compound, is enolized.
-
Nucleophilic Attack: The enol of acetone acts as a nucleophile and attacks the iminium ion.
-
Work-up: The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction and purification (e.g., distillation or chromatography) to isolate the this compound product.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of β-amino ketones is known to exhibit a range of pharmacological activities.[5][6] These activities include potential antimicrobial, anticonvulsant, and anticancer effects.[6][7]
The piperidine moiety is a common scaffold in many FDA-approved drugs and natural products, valued for its ability to confer desirable pharmacokinetic properties.[8] Alkaloids containing a piperidine ring can exhibit a wide range of biological effects, and some can be associated with toxicity.[9][10]
Given the lack of specific data, any research into the biological effects of this compound should be approached with caution, taking into account the general toxicological profiles of piperidine and related alkaloids.[11][12]
Conclusion
This compound is a structurally interesting β-amino ketone with potential as a synthetic intermediate. While its fundamental chemical identifiers are well-established, there is a notable absence of experimentally determined physicochemical data and biological studies. The Mannich reaction provides a clear and plausible route for its synthesis. Future research is required to elucidate its physical properties, reactivity, and biological profile to determine its potential utility in drug discovery and development. Researchers should exercise appropriate caution when handling this compound, given the general biological activity and potential toxicity associated with the broader classes of β-amino ketones and piperidine alkaloids.
References
- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. JoDrugs. PIPERIDINE [jodrugs.com]
An In-depth Technical Guide to 1-Piperidinoacetone (CAS Number: 6784-61-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Piperidinoacetone, a piperidine-containing α-aminoketone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles, data from analogous structures, and predictive models to offer a thorough technical profile. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound, with the IUPAC name 1-(piperidin-1-yl)propan-2-one, is a tertiary aminoketone.[1] Its fundamental properties are summarized below. While some data are computed, they provide valuable estimates for experimental design.
| Property | Value (Predicted/Computed) | Reference |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| CAS Number | 6784-61-8 | [1] |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-one | [1] |
| Synonyms | This compound, 1-piperidin-1-ylacetone | [1] |
| Boiling Point | Not experimentally determined. Estimated to be ~180-200 °C | |
| Melting Point | Not experimentally determined. Likely a low-melting solid or liquid at room temperature. | |
| Density | Not experimentally determined. Estimated to be ~0.95 g/mL | |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of an α-haloketone with piperidine. A plausible and efficient method is the alkylation of piperidine with chloroacetone.
Experimental Protocol: Alkylation of Piperidine with Chloroacetone
This protocol is a standard procedure for the synthesis of α-aminoketones.
Materials:
-
Piperidine
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature and add chloroacetone (1.1 equivalents) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Purification:
-
The crude product is dissolved in a minimal amount of diethyl ether and washed with saturated aqueous sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the piperidine and acetone moieties.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.7 | t | 4H | Protons on C2' and C6' of piperidine ring |
| ~2.2 | s | 3H | Methyl protons (CH₃) of the acetone group |
| ~3.2 | s | 2H | Methylene protons (-CH₂-) adjacent to the ketone and piperidine nitrogen |
| ~1.5 - 1.7 | m | 4H | Protons on C3' and C5' of piperidine ring |
| ~1.4 - 1.5 | m | 2H | Protons on C4' of piperidine ring |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~208 | Carbonyl carbon (C=O) |
| ~65 | Methylene carbon (-CH₂-) adjacent to the ketone and piperidine nitrogen |
| ~55 | Carbons C2' and C6' of the piperidine ring |
| ~28 | Methyl carbon (CH₃) of the acetone group |
| ~26 | Carbons C3' and C5' of the piperidine ring |
| ~24 | Carbon C4' of the piperidine ring |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption from the carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~1715 | C=O stretch (ketone) |
| 2950-2800 | C-H stretch (aliphatic) |
| 1450-1350 | C-H bend (aliphatic) |
| 1150-1050 | C-N stretch (tertiary amine) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of aminoketones.
| m/z | Proposed Fragment Ion |
| 141 | [M]⁺ (Molecular ion) |
| 98 | [M - CH₃CO]⁺ (Loss of the acetyl group) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[2][3][4][5] Derivatives of piperidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, and anticancer effects.
The α-aminoketone motif is also found in several biologically active compounds.[6] Given these structural features, this compound could be a valuable starting point for the synthesis of novel bioactive molecules. It may serve as a scaffold for the development of new chemical entities targeting various receptors and enzymes. A hypothetical screening cascade could involve assessing its activity against a panel of G-protein coupled receptors (GPCRs) or kinases, which are common targets for piperidine-containing drugs.
Analytical Methods
For the analysis and quality control of this compound, standard chromatographic techniques would be applicable.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity and quantifying this compound.
Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for both qualitative and quantitative analysis, providing separation and structural information.
Method Parameters:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injection: Split/splitless inlet
-
Oven Program: Start at 80 °C, ramp to 250 °C at 10 °C/min
-
MS Detection: Electron Ionization (EI) at 70 eV
Safety and Toxicology
No specific toxicological data for this compound is available. As with any uncharacterized chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound (CAS 6784-61-8) is a simple α-aminoketone with potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinoacetone, a derivative of piperidine, represents a core structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and characterization. Detailed hypothetical experimental protocols for its synthesis and analytical characterization are presented to facilitate further research and development. Furthermore, a putative biological signaling pathway is proposed based on the known activities of structurally related compounds, offering a starting point for pharmacological investigation.
Chemical Identity and Synonyms
This compound is a ketone derivative of piperidine. It is also recognized by a variety of synonyms and chemical identifiers across different databases and suppliers.[1] A comprehensive list of these is provided in Table 1.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-one |
| CAS Number | 6784-61-8 |
| PubChem CID | 81243 |
| Common Synonyms | This compound, Piperidylacetone, N-(2-oxopropyl)piperidine, 1-piperidin-1-ylacetone, 1-(1-piperidinyl)acetone, 1-piperidylacetone, piperidino-acetone |
| Other Identifiers | NSC 28767, NSC-28767, EINECS 229-847-6, UNII-L55ZAE7VCW |
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in research settings. The computed properties from established chemical databases are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Exact Mass | 141.115364102 Da |
| Appearance | Expected to be an oil |
| Solubility | Expected to be soluble in organic solvents like chloroform, DMSO, and ethanol |
Synthesis and Characterization
Synthetic Workflow
A plausible and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4]
Experimental Protocol: Synthesis via Mannich Reaction
Materials:
-
Acetone
-
Formaldehyde (37% aqueous solution)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperidine and an equimolar amount of concentrated hydrochloric acid in a suitable solvent like ethanol.
-
To this solution, add a slight excess of formaldehyde solution.
-
Slowly add an equimolar amount of acetone to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Analytical Workflow for Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
Spectroscopic Data (Hypothetical)
3.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: A thin film of neat this compound is applied to a NaCl plate and the IR spectrum is recorded from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2935, 2855 | C-H (alkane) | Stretching |
| ~1715 | C=O (ketone) | Stretching |
| ~1450 | C-H (alkane) | Bending |
| ~1150 | C-N | Stretching |
The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a ketone.[5]
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
Table 4: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.45 | t, J = 7.2 Hz | 4H | -N-(CH ₂)₂- (α to N) |
| ~2.15 | s | 3H | -C(=O)-CH ₃ |
| ~3.20 | s | 2H | -C(=O)-CH ₂-N- |
| ~1.60 | m | 4H | -CH₂-CH ₂-CH₂- (β to N) |
| ~1.45 | m | 2H | -CH₂-CH ₂-CH₂- (γ to N) |
Table 5: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~208.0 | C =O |
| ~65.0 | -C(=O)-C H₂-N- |
| ~54.5 | -N-(C H₂)₂- |
| ~29.0 | -C(=O)-C H₃ |
| ~26.0 | -CH₂-C H₂-CH₂- (β to N) |
| ~24.0 | -CH₂-C H₂-CH₂- (γ to N) |
3.4.3. Mass Spectrometry
-
Protocol: The sample is introduced into a mass spectrometer via direct infusion or after separation by gas chromatography. Electron ionization (EI) at 70 eV is used.
-
Expected Fragmentation:
Table 6: Hypothetical Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 98 | [M - CH₃CO]⁺ |
| 84 | [Piperidine]⁺ |
| 43 | [CH₃CO]⁺ |
Potential Biological Activity and Signaling Pathway
While specific biological activity for this compound is not extensively documented, many piperidine-containing compounds exhibit significant pharmacological effects. For instance, derivatives of piperidine have been investigated for their anti-inflammatory, antimicrobial, and neuroprotective properties. Some piperidine-based compounds have been shown to modulate the activity of inflammatory pathways.
Based on the known activity of a structurally related compound, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which acts as an inhibitor of the NLRP3 inflammasome, a hypothetical signaling pathway for this compound can be proposed. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as IL-1β. Inhibition of this pathway is a key target for the development of anti-inflammatory therapeutics.
In this proposed mechanism, Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) would prime the macrophage through Toll-like receptor 4 (TLR4), leading to the upregulation of pro-IL-1β via the NF-κB pathway. A second signal would then activate the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 would cleave pro-IL-1β into its active, pro-inflammatory form (IL-1β) and induce a form of programmed cell death called pyroptosis. It is hypothesized that this compound could potentially inhibit the assembly or activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Conclusion
This compound is a versatile chemical entity with a well-defined structure and a range of synonyms for its identification. This guide has provided a detailed overview of its properties, a plausible synthetic route via the Mannich reaction, and a comprehensive workflow for its analytical characterization. While experimental data on its biological activity is limited, the proposed inhibitory action on the NLRP3 inflammasome pathway, based on structurally related compounds, provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. oarjbp.com [oarjbp.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Synthesis of 1-(Piperidin-1-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(piperidin-1-yl)propan-2-one, a valuable building block in medicinal chemistry and drug development. The document details the core synthetic strategies, including nucleophilic substitution, the Mannich reaction, and reductive amination, presenting experimental protocols and quantitative data where available in the scientific literature.
Introduction
1-(Piperidin-1-yl)propan-2-one is a keto-amine that incorporates the piperidine moiety, a common scaffold in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The synthesis of this compound is of significant interest for the development of novel therapeutics. This guide explores the most prevalent and effective methods for its preparation, providing detailed procedural insights and comparative data to aid in the selection of the most suitable synthetic route for a given research and development context.
Synthesis Pathways
Three primary synthetic routes have been identified for the preparation of 1-(piperidin-1-yl)propan-2-one:
-
Pathway 1: Nucleophilic Substitution: This is a direct and widely used method involving the reaction of piperidine with a propan-2-one derivative bearing a suitable leaving group at the C1 position, such as chloroacetone or bromoacetone.
-
Pathway 2: The Mannich Reaction: A classic three-component condensation reaction, the Mannich reaction provides an efficient route to β-amino ketones. In this context, piperidine, formaldehyde, and acetone react to form the desired product.
-
Pathway 3: Reductive Amination: This pathway involves the reaction of a suitable dicarbonyl compound with piperidine to form an enamine or iminium ion intermediate, which is then reduced to yield the final product.
The following sections provide detailed descriptions of each pathway, including reaction mechanisms, experimental protocols, and relevant quantitative data.
Pathway 1: Nucleophilic Substitution
The nucleophilic substitution pathway is a straightforward and common method for the synthesis of 1-(piperidin-1-yl)propan-2-one. This reaction involves the direct alkylation of piperidine with a halo-substituted acetone, typically chloroacetone or bromoacetone.
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond.
Caption: Nucleophilic substitution of a haloacetone with piperidine.
Experimental Protocols
Method 1A: Reaction with Chloroacetone
-
Reactants: Piperidine and 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one (a structural analog).[1]
-
Procedure: Equal molar amounts of 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one and piperidine are stirred in water for 18 hours at 326 K (53 °C). Following the reaction, the aqueous layer is decanted, and the resulting oil is purified by vacuum distillation.[1]
-
Yield: A 70% yield was reported for the analogous product, 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, which forms after an unexpected reduction in this specific reported case.[1] It is important to note that with the simpler chloroacetone, the ketone is expected to remain.
Method 1B: General Alkylation of Piperidine
-
Reactants: Piperidine and an alkyl bromide or iodide.
-
Procedure: To a 0.1 M solution of piperidine in anhydrous acetonitrile, 1.1 equivalents of the alkyl halide are added slowly over several hours at room temperature under a dry nitrogen atmosphere. The solvent and any unreacted starting materials are then removed by rotary evaporation to yield the ammonium salt. To obtain the free base, the product is partitioned between ether and a saturated aqueous solution of sodium bicarbonate. The ethereal layer is then collected and evaporated.
-
Note: The use of a base such as potassium carbonate can accelerate the reaction but may also increase the likelihood of dialkylation.
Quantitative Data Summary
| Method | Starting Material | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1A (Analog) | 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one | Piperidine, Water | 53 | 18 | 70 | [1] |
| 1B (General) | Alkyl Halide | Piperidine, Acetonitrile, optional K2CO3 | Room Temperature | Several | - |
Pathway 2: The Mannich Reaction
The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group. For the synthesis of 1-(piperidin-1-yl)propan-2-one, this involves the condensation of piperidine, formaldehyde, and acetone.
Reaction Mechanism
The reaction proceeds in three main steps:
-
Formation of the Eschenmoser's salt precursor: Piperidine reacts with formaldehyde to form an iminium ion (Eschenmoser's salt precursor).
-
Enolization of the ketone: Acetone tautomerizes to its enol form.
-
Electrophilic attack: The enol of acetone acts as a nucleophile and attacks the iminium ion, forming the β-amino ketone product after deprotonation.
Caption: The Mannich reaction pathway for the synthesis of 1-(piperidin-1-yl)propan-2-one.
Experimental Protocols
Method 2A: General Procedure for Mannich Base Synthesis
-
Reactants: Piperidine, formaldehyde, and a ketone (in this case, acetone would be used).
-
Procedure: A general procedure involves dissolving 0.1 mol of piperidine and 0.1 mol of formaldehyde in 50 mL of ethanol in a round-bottom flask.[2] The mixture is stirred in an ice bath for approximately 2 hours. Subsequently, 0.1 mol of the ketone (acetone) is added gradually with constant stirring.[2] The stirring is continued for another hour in the ice bath, after which the mixture is refrigerated overnight. The following day, the mixture is refluxed for about 4 hours. After cooling and refrigeration, the solvent is removed by distillation to yield the Mannich base.[2]
-
Yield: For a similar reaction with salicylideneacetone, a yield of approximately 72% was reported.[2]
Quantitative Data Summary
| Method | Ketone | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2A (Analog) | Salicylideneacetone | Piperidine, Formaldehyde, Ethanol | Ice bath, then reflux | ~2 (stirring), overnight (fridge), 4 (reflux) | 72 | [2] |
Pathway 3: Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. For the synthesis of 1-(piperidin-1-yl)propan-2-one, a suitable dicarbonyl precursor would be required to react with piperidine, followed by a selective reduction.
Reaction Mechanism
The reductive amination process typically involves two key steps:
-
Imine/Enamine Formation: The amine (piperidine) reacts with a carbonyl group of the precursor to form an iminium ion or an enamine.
-
Reduction: The intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for imines over ketones.
Caption: Reductive amination pathway for the synthesis of 1-(piperidin-1-yl)propan-2-one.
Experimental Protocols
While a specific protocol for the synthesis of 1-(piperidin-1-yl)propan-2-one via reductive amination was not found in the reviewed literature, a general procedure can be outlined based on established methods. A plausible precursor would be pyruvaldehyde (1-oxopropanal) or a protected form thereof.
Method 3A: Hypothetical Procedure with Pyruvaldehyde Dimethyl Acetal
-
Reactants: Pyruvaldehyde dimethyl acetal, piperidine, and a reducing agent.
-
Hypothetical Procedure: Pyruvaldehyde dimethyl acetal would first be hydrolyzed under acidic conditions to generate pyruvaldehyde in situ. Piperidine would then be added, followed by a selective reducing agent like sodium triacetoxyborohydride. The reaction would likely be carried out in a solvent such as dichloromethane or dichloroethane at room temperature. Work-up would involve quenching the reaction, extraction, and purification by column chromatography.
Quantitative Data Summary
Specific quantitative data for the reductive amination synthesis of 1-(piperidin-1-yl)propan-2-one is not currently available in the literature. The yield and optimal conditions would need to be determined experimentally.
Conclusion
This technical guide has outlined the three primary synthetic pathways for the preparation of 1-(piperidin-1-yl)propan-2-one. The nucleophilic substitution and Mannich reaction pathways are well-documented for analogous compounds and represent robust and high-yielding approaches. While the reductive amination pathway is theoretically feasible, further experimental investigation is required to establish a specific and optimized protocol. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or drug development program. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the field.
References
Spectroscopic and Spectrometric Analysis of 1-(Piperidin-1-yl)propan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1-(piperidin-1-yl)propan-2-one (also known as 1-Piperidinoacetone), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of data from analogous compounds, predicted values based on established principles, and detailed experimental protocols to serve as a valuable resource for its synthesis, identification, and characterization.
Chemical Structure and Properties
-
IUPAC Name: 1-(piperidin-1-yl)propan-2-one
-
Synonyms: this compound, Piperidylacetone
-
CAS Number: 6784-61-8
-
Molecular Formula: C₈H₁₅NO
-
Molecular Weight: 141.21 g/mol
Spectroscopic and Spectrometric Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(piperidin-1-yl)propan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.45 | t, J = 5.2 Hz | 4H | H-2', H-6' (CH₂-N) |
| ~3.20 | s | 2H | H-1 (N-CH₂-C=O) |
| ~2.15 | s | 3H | H-3 (CH₃-C=O) |
| ~1.60 | p, J = 5.6 Hz | 4H | H-3', H-5' |
| ~1.45 | p, J = 5.6 Hz | 2H | H-4' |
Note: Predicted chemical shifts are based on the analysis of related structures and established increments. Actual experimental values may vary.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~208.5 | C-2 (C=O) |
| ~65.0 | C-1 (N-CH₂) |
| ~54.5 | C-2', C-6' (CH₂-N) |
| ~28.0 | C-3 (CH₃) |
| ~26.0 | C-3', C-5' |
| ~24.0 | C-4' |
Note: Predicted chemical shifts are based on the analysis of related structures and established increments. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935, 2855 | Strong | C-H stretching (alkyl) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1450 | Medium | CH₂ bending |
| ~1365 | Medium | CH₃ bending |
| ~1150 | Medium | C-N stretching |
Note: Predicted absorption frequencies are based on characteristic group frequencies. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Electron Ionization Mass Spectrum (EI-MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 141 | 30 | [M]⁺ (Molecular Ion) |
| 126 | 15 | [M - CH₃]⁺ |
| 98 | 100 | [M - CH₃CO]⁺ |
| 84 | 40 | Piperidine fragment |
| 57 | 60 | [CH₃CO-CH₂]⁺ |
| 43 | 90 | [CH₃CO]⁺ |
Note: Predicted fragmentation patterns are based on established fragmentation rules for amines and ketones. The base peak is predicted to be at m/z 98, resulting from the stable piperidinomethyl cation.
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic and spectrometric data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-(piperidin-1-yl)propan-2-one in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Preparation (Thin Film): If using transmission spectroscopy, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan of the empty ATR crystal or salt plates. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Sample Introduction (GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the compound.
-
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1-2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like 1-(piperidin-1-yl)propan-2-one.
Caption: General workflow for the synthesis, analysis, and structural confirmation of a chemical compound.
Physical and chemical characteristics of 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Piperidinoacetone (CAS No: 6784-61-8).[1][2][3][4] The document details its molecular structure, physicochemical properties, and expected spectral characteristics. Furthermore, a detailed experimental protocol for its synthesis via the Mannich reaction is provided, alongside essential safety and handling information. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this compound.
Introduction
This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a beta-amino ketone.[1][3][4] Beta-amino ketones are a significant class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including various pharmaceuticals. The presence of both a basic amino group and a carbonyl group allows for a variety of chemical transformations. This guide synthesizes the available data on this compound to facilitate its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to a lack of published experimental data.
General Properties
| Property | Value | Source |
| CAS Number | 6784-61-8 | [1][2] |
| Molecular Formula | C₈H₁₅NO | [1][5] |
| Molecular Weight | 141.21 g/mol | [1][5] |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-one | [1] |
| Synonyms | This compound, 1-piperidin-1-ylacetone, 1-(1-piperidinyl)acetone, Piperidylacetone | [1][3][4] |
Physicochemical Data
| Property | Value | Notes |
| Boiling Point | 438.8°C at 760 mmHg (Predicted) | [6] |
| Melting Point | Not Available | |
| Density | 1.121 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.523 (Predicted) | [6] |
| Solubility | Miscible with water and many organic solvents. | General property of similar small ketones and amines. |
| XLogP3-AA | 0.9 | [1] |
Chemical Characteristics and Reactivity
This compound is a stable compound under normal laboratory conditions. As a beta-amino ketone, its reactivity is characterized by the presence of the piperidine ring and the ketone functional group.
-
Basicity: The nitrogen atom in the piperidine ring imparts basic properties to the molecule.
-
Reactivity of the Carbonyl Group: The ketone group can undergo typical carbonyl reactions, such as reduction to an alcohol or reaction with nucleophiles.
-
Stability: The compound is expected to be stable under standard storage conditions. Avoid strong oxidizing agents.
-
Hazardous Reactions: No specific hazardous reactions have been reported for this compound. However, it is important to handle it with the care afforded to all laboratory chemicals.
Experimental Protocols
The primary method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
Synthesis of this compound via Mannich Reaction
This protocol is based on the general procedure for the Mannich reaction of a ketone, a secondary amine, and formaldehyde.
Reaction Scheme:
Caption: Mannich reaction for the synthesis of this compound.
Materials:
-
Acetone (excess)
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or concentrated solution)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 eq) and an excess of acetone (e.g., 5-10 eq). Cool the mixture in an ice bath.
-
Addition of Formaldehyde: Slowly add formaldehyde solution (1.0 eq) to the cooled mixture with continuous stirring.
-
Acidification: After the addition of formaldehyde is complete, slowly add concentrated hydrochloric acid to the reaction mixture. The addition is exothermic, so maintain the temperature below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Spectral Data (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following signals:
-
~2.1 ppm (singlet, 3H): Protons of the methyl group (CH₃) adjacent to the carbonyl.
-
~3.2 ppm (singlet, 2H): Protons of the methylene group (CH₂) between the nitrogen and the carbonyl group.
-
~2.4 ppm (multiplet, 4H): Protons on the carbons alpha to the nitrogen in the piperidine ring.
-
~1.5-1.6 ppm (multiplet, 6H): Protons on the beta and gamma carbons of the piperidine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to exhibit the following signals:
-
~208 ppm: Carbonyl carbon (C=O).
-
~65 ppm: Methylene carbon adjacent to the nitrogen and carbonyl group.
-
~54 ppm: Carbons alpha to the nitrogen in the piperidine ring.
-
~26 ppm: Carbon beta to the nitrogen in the piperidine ring.
-
~24 ppm: Carbon gamma to the nitrogen in the piperidine ring.
-
~28 ppm: Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should display characteristic absorption bands for its functional groups:
-
~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1450 cm⁻¹ (moderate): C-H bending vibrations.
-
~1100-1200 cm⁻¹ (moderate): C-N stretching vibration.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 141. Common fragmentation patterns for beta-amino ketones involve cleavage alpha to the nitrogen atom and alpha to the carbonyl group. A prominent fragment would be expected at m/z = 98, corresponding to the loss of the acetyl group (CH₃CO).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling beta-amino ketones and piperidine derivatives should be followed.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate with predictable chemical properties based on its beta-amino ketone structure. This guide provides a consolidated resource of its known characteristics, a detailed protocol for its synthesis, and essential safety information. While experimental data for some physical properties and spectra are lacking, the provided information, based on established chemical principles and data from similar compounds, offers a strong foundation for its use in research and development.
References
- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 1-(piperidin-1-yl)propan-2-one - Chemdiv [chemdiv.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. 1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Piperidinoacetone as a Mannich Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinoacetone is a classic example of a Mannich base, a class of organic compounds synthesized through the versatile Mannich reaction. This β-amino ketone holds significance as a synthetic intermediate in medicinal chemistry and drug development due to the prevalence of the piperidine moiety in a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and potential applications. Detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow are presented to serve as a valuable resource for researchers in the field.
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound. The resulting products, known as Mannich bases, are β-amino carbonyl compounds that serve as versatile precursors for the synthesis of more complex molecules, including various natural products and pharmaceuticals.[1][2]
This compound, with the chemical formula C₈H₁₅NO, is synthesized via the Mannich reaction of acetone, formaldehyde, and piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is associated with a wide range of biological activities.[3] Consequently, this compound and its derivatives are of significant interest in drug discovery as potential antimicrobial, antifungal, and anticancer agents.[4][5][6] This guide will delve into the technical aspects of this compound as a Mannich base, providing a foundation for its synthesis, characterization, and exploration in drug development.
Synthesis of this compound
The synthesis of this compound is a classic example of a three-component Mannich reaction. The reaction proceeds by the formation of an iminium ion from piperidine and formaldehyde, which then acts as an electrophile and reacts with the enol form of acetone.[1][7]
Reaction Mechanism
The mechanism of the Mannich reaction for the synthesis of this compound can be broken down into two main stages:
-
Formation of the Eschenmoser-like salt (Iminium Ion): Piperidine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium ion.
-
Nucleophilic Attack by the Enol: Acetone, in the presence of an acid or base catalyst, tautomerizes to its enol form. The electron-rich enol then attacks the iminium ion to form the final β-amino ketone, this compound.[7]
Quantitative Data
The following table summarizes key quantitative data for this compound and its common salt form.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅NO | [4] |
| Molecular Weight | 141.21 g/mol | [4] |
| Physical State | Expected to be a liquid or low-melting solid at room temperature | |
| Melting Point (HCl Salt) | Not reported; Piperidine HCl: 245-248 °C | [8] |
| Boiling Point | Not reported | |
| Typical Reaction Yield | 60-80% (Estimated for similar Mannich reactions) | [9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent conversion to the hydrochloride salt.
Synthesis of this compound (Representative Protocol)
Materials:
-
Acetone (reagent grade)
-
Piperidine (reagent grade)
-
Formaldehyde (37% aqueous solution)
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (0.1 mol, 8.5 g), formaldehyde (0.11 mol, 9.0 mL of 37% aqueous solution), and ethanol (50 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetone (0.15 mol, 8.7 g) to the cooled mixture with continuous stirring over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
Preparation of this compound Hydrochloride
Procedure:
-
Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid in ethanol dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Spectroscopic Characterization (Expected Data)
The following tables provide the expected spectroscopic data for this compound based on the analysis of similar chemical structures.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.4 - 2.6 | t | 4H | Protons on C2 and C6 of piperidine ring |
| ~ 3.2 | s | 2H | Methylene protons (-CH₂-) adjacent to N and C=O |
| ~ 2.1 | s | 3H | Methyl protons (-CH₃) of the ketone |
| ~ 1.4 - 1.6 | m | 6H | Protons on C3, C4, and C5 of piperidine ring |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 | Carbonyl carbon (C=O) |
| ~ 65 | Methylene carbon (-CH₂-) adjacent to N and C=O |
| ~ 54 | Carbons C2 and C6 of piperidine ring |
| ~ 26 | Carbons C3 and C5 of piperidine ring |
| ~ 24 | Carbon C4 of piperidine ring |
| ~ 30 | Methyl carbon (-CH₃) of the ketone |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2930 - 2850 | C-H stretching (aliphatic) |
| ~ 1715 | C=O stretching (ketone) |
| ~ 1450 | C-H bending |
| ~ 1100 | C-N stretching |
Applications in Drug Development
Mannich bases derived from piperidine are of significant interest in drug discovery due to their diverse biological activities. While specific studies on this compound are limited, the structural motif suggests potential for development in several therapeutic areas.
Antimicrobial and Antifungal Activity
Piperidine derivatives have been extensively studied for their antimicrobial and antifungal properties.[4][10] The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to cell lysis.[10] this compound can serve as a scaffold for the synthesis of novel antimicrobial agents by modifying the piperidine ring or the acetone moiety to enhance potency and selectivity.
Anticancer and Other Therapeutic Areas
The piperidine nucleus is a key component of numerous anticancer drugs. Derivatives of this compound could be explored for their cytotoxic effects on cancer cell lines. Furthermore, the versatility of the Mannich base allows for its use in the synthesis of precursors for a variety of other biologically active molecules, including anti-inflammatory and CNS-active agents.[11]
Conclusion
This compound is a fundamentally important Mannich base that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the pharmacological significance of the piperidine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for further research and development in this area.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. oarjbp.com [oarjbp.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. adichemistry.com [adichemistry.com]
- 8. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
1-Piperidinoacetone: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinoacetone, a derivative of acetone featuring a piperidine ring, presents itself as a valuable, yet under-explored, building block in the landscape of synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone carbonyl group and a tertiary amine, opens avenues for its application in a variety of chemical transformations. This technical guide aims to consolidate the currently available information on this compound and explore its potential research applications, particularly in the synthesis of novel heterocyclic scaffolds of medicinal interest. While detailed pharmacological data on this compound itself is scarce in the public domain, its utility can be inferred from its role as a precursor and intermediate in the synthesis of more complex molecules.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in research.
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 6784-61-8 |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Potential Research Applications
The primary research application of this compound lies in its utility as a synthon for the construction of more complex molecular architectures, particularly heterocyclic compounds that form the core of many therapeutic agents. The piperidine moiety is a prevalent feature in a vast number of FDA-approved drugs, highlighting the significance of piperidine-containing building blocks in medicinal chemistry.
Synthesis of Substituted Pyridines
The piperidine and ketone functionalities within this compound make it a potential precursor for the synthesis of substituted pyridine rings. Pyridine scaffolds are central to numerous pharmaceuticals with a wide range of biological activities. Various synthetic strategies could be envisioned for the transformation of this compound into pyridine derivatives.
Logical Relationship: Synthesis of Pyridines from this compound
The Versatile Role of 1-Piperidinoacetone in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Piperidinoacetone, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, incorporating both a reactive ketone and a tertiary amine, allows for its participation in a variety of chemical transformations, most notably the Mannich reaction and related C-C and C-N bond-forming strategies. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in the synthesis of medicinally relevant compounds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Spectroscopic Data
This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a colorless to pale yellow liquid. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 6784-61-8 |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-one |
| Boiling Point | Not specified in retrieved results |
| Melting Point | Not specified in retrieved results |
| Density | Not specified in retrieved results |
Spectroscopic Characterization:
While specific experimental spectra for this compound were not found in the provided search results, typical chemical shifts for similar structures can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen and the carbonyl group, and the methyl protons of the acetone moiety.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the piperidine ring, the methylene carbon, and the methyl carbon.
Core Applications in Organic Synthesis: The Mannich Reaction and Beyond
The primary utility of this compound in organic synthesis stems from its role as a pre-formed Mannich base precursor. In the classic Mannich reaction, an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine react to form a β-amino carbonyl compound, known as a Mannich base.[2][3] this compound can be viewed as the adduct of piperidine, formaldehyde, and acetone, and it can be used directly to introduce the piperidinomethyl ketone moiety into various molecules.
The Mannich Reaction: A Gateway to Bioactive Molecules
The Mannich reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds, including alkaloids, and various therapeutic agents.[4][5][6][7] Mannich bases derived from piperidine are particularly prevalent in pharmaceuticals.[7]
Mechanism of the Mannich Reaction:
The generally accepted mechanism for the acid-catalyzed Mannich reaction involves two key steps:
-
Formation of the Eschenmoser's salt analogue: In the presence of an acid, this compound can equilibrate to form a reactive iminium ion, a key electrophile in the Mannich reaction.
-
Nucleophilic attack: An active hydrogen compound, such as an enolizable ketone, an indole, or another electron-rich system, attacks the iminium ion to form a new C-C bond, yielding the final Mannich base.
Figure 1: Generalized mechanism of the Mannich reaction involving an iminium ion intermediate.
Synthesis of Gramine Analogs and Indole Derivatives
Gramine and its derivatives are important intermediates in the synthesis of tryptophan and other biologically active indole alkaloids.[8] While gramine itself is typically synthesized from indole, formaldehyde, and dimethylamine, this compound can be employed to generate analogous structures.
Experimental Protocol: General Procedure for the Mannich Reaction of Indoles with this compound (Hypothetical)
This protocol is a generalized procedure based on typical Mannich reactions of indoles and has not been specifically extracted from the search results for this compound.
-
Reaction Setup: To a solution of the substituted indole (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a mixture of ethanol and acetic acid) is added this compound (1.1-1.5 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The mixture is then basified with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Table 2: Representative Yields for Mannich Reactions of Indoles with Amines and Formaldehyde (for Analogy)
| Indole Derivative | Amine | Yield (%) | Reference |
| Indole | Dimethylamine | 95.6 | [9] (inferred) |
| Substituted Indoles | Dimethylamine | 70.5 - 95 | [3] (inferred) |
Note: These yields are for reactions with dimethylamine and formaldehyde and are provided for illustrative purposes. Specific yields for reactions with this compound would require experimental verification.
Figure 2: A typical experimental workflow for the Mannich reaction of an indole.
Synthesis of Heterocyclic Compounds
This compound can serve as a precursor for the synthesis of various heterocyclic systems. The ketone functionality can undergo condensation reactions with binucleophiles, while the piperidine moiety can be retained or modified in subsequent steps. For example, reactions with hydrazines or hydroxylamine could lead to the formation of pyrazoles or isoxazoles, respectively.
Role in Drug Development and Medicinal Chemistry
The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[7][10] Mannich bases, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][7] While specific drugs synthesized directly from this compound were not identified in the search results, its potential as a building block for generating libraries of piperidine-containing compounds for drug discovery is significant. The ability to readily introduce the piperidinomethyl ketone fragment onto various molecular frameworks allows for the rapid exploration of structure-activity relationships (SAR).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized as a synthetic equivalent in Mannich-type reactions. Its ability to efficiently introduce a functionalized piperidine moiety makes it a powerful tool for the construction of complex nitrogen-containing molecules, including analogs of natural products and potential pharmaceutical agents. The straightforward nature of its reactions, coupled with the prevalence of the piperidine scaffold in bioactive compounds, ensures that this compound will continue to be a relevant building block for researchers and scientists in the field of drug discovery and development. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of novel heterocyclic systems is a promising area for future research.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(piperidin-1-yl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (-)-Cassine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natural.studiamsu.md [natural.studiamsu.md]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
1-Piperidinoacetone: A Versatile Scaffold for CNS-Active Agents and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulated lipophilicity and aqueous solubility, and to serve as a key pharmacophoric element interacting with biological targets.[1] Within the vast landscape of piperidine-containing building blocks, 1-piperidinoacetone stands out as a versatile and reactive intermediate, particularly in the synthesis of compounds with significant biological activity. This technical guide delves into the core utility of this compound as a building block in medicinal chemistry, with a focus on its application in the synthesis of anticonvulsant agents through the Mannich reaction. We will explore its synthesis, reactivity, and provide detailed experimental protocols and data for the synthesis of promising therapeutic candidates.
Chemical Properties and Synthesis of this compound
This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a keto-amine with the molecular formula C8H15NO. Its structure features a piperidine ring connected to an acetone moiety via the nitrogen atom. This unique combination of a secondary amine-derived group and a ketone functional group makes it a valuable synthon in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-one |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 6784-61-8 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~195-197 °C |
| Density | ~0.92 g/cm³ |
The synthesis of this compound is typically achieved through the aminomethylation of acetone with piperidine and formaldehyde, a classic example of the Mannich reaction.
The Mannich Reaction: A Gateway to Bioactive Molecules
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, acetone, from which this compound is derived), formaldehyde, and a primary or secondary amine (piperidine). The resulting "Mannich base" is a β-amino carbonyl compound.[3] this compound itself is a stable Mannich base that can be used as a precursor for further synthetic transformations.
A particularly fruitful application of this compound is its use as the active hydrogen component in a subsequent Mannich reaction with other substrates, such as isatin (1H-indole-2,3-dione). Isatin and its derivatives are well-known scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant properties.[4][5] The reaction of this compound with isatin and a secondary amine leads to the formation of spiro-piperidine compounds, a class of molecules with significant potential in CNS drug discovery.[6][7]
Application in the Synthesis of Anticonvulsant Agents
Epilepsy is a common neurological disorder, and the search for novel anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing endeavor.[8] Mannich bases derived from isatin have shown promise as anticonvulsant agents. The introduction of a piperidine ring, through the use of this compound, can enhance the lipophilicity and blood-brain barrier permeability of the resulting molecules, which is often a desirable characteristic for CNS-acting drugs.[9]
Synthesis of Spiro[indole-3,3'-piperidine] Derivatives
The reaction of isatin, this compound, and a secondary amine (which can be piperidine itself) in the presence of a catalyst yields spiro[indole-3,3'-piperidine] derivatives. This reaction proceeds via the formation of an intermediate from isatin and the secondary amine, which is then attacked by the enolate of this compound.
Experimental Protocol: Synthesis of a Spiro[indole-3,3'-piperidine] Derivative
This protocol is a representative procedure for the synthesis of a spiro[indole-3,3'-piperidine] derivative via a Mannich reaction, based on analogous syntheses of isatin Mannich bases.[5][10]
Materials:
-
Isatin (1 mmol)
-
This compound (1 mmol)
-
Piperidine (1 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
A mixture of isatin (1 mmol), this compound (1 mmol), and piperidine (1 mmol) is taken in a round-bottom flask.
-
Ethanol (20 mL) is added to the flask, and the mixture is stirred to dissolve the reactants.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is poured into ice-cold water with stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spiro[indole-3,3'-piperidine] derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data on Anticonvulsant Activity
The anticonvulsant activity of piperidine derivatives is often evaluated using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][11] The data below is representative of the type of activity observed for piperidine-containing anticonvulsants, including those structurally related to the products derived from this compound.
Table 2: Representative Anticonvulsant Activity of Piperidine Derivatives
| Compound Class | Test | Dose (mg/kg) | Activity | Reference |
| Acetophenone-derived bis Mannich bases | MES | 30 | Protective | [1] |
| Acetophenone-derived bis Mannich bases | scMet | 30-300 | Protective | [1] |
| Piperidinols | MES | 30 | Protective | [1] |
| Piperine | MES | 20 | Decreased mortality | |
| Piperine | PTZ | 10 | 60% protection against mortality | [8] |
| N-3-arylamide substituted 5,5-cyclopropanespirohydantoin | MES | 9.2 (ED50) | Protective | [11] |
Signaling Pathways and Mechanism of Action
The anticonvulsant effects of compounds containing a piperidine moiety are often attributed to their interaction with various components of the central nervous system. While the precise mechanism for each derivative can vary, several key pathways have been implicated.[8][12]
-
GABAergic System Modulation: Many anticonvulsants act by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. Piperidine-containing compounds may modulate GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[8]
-
Ion Channel Blockade: Voltage-gated sodium (Na+) and calcium (Ca2+) channels play a crucial role in the generation and propagation of action potentials. Blockade of these channels can prevent the rapid firing of neurons associated with seizures. Some piperidine derivatives have been shown to act as Na+ channel antagonists.[8]
-
TRPV1 Receptor Agonism: The transient receptor potential vanilloid 1 (TRPV1) receptor has emerged as a potential target for antiepileptic drugs. Activation of TRPV1 receptors by certain piperidine alkaloids, like piperine, has been shown to produce anti-seizure effects.[12]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the Mannich reaction provides a straightforward route to complex heterocyclic structures, such as spiro-piperidines, which are of significant interest in the development of new CNS-active agents. The synthesis of isatin-derived Mannich bases using this compound offers a promising avenue for the discovery of novel anticonvulsants. The favorable pharmacokinetic properties often associated with the piperidine moiety, combined with the diverse biological activities of scaffolds like isatin, make this an exciting area for further research and drug development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the exploration of this compound in the quest for new and improved therapeutics.
References
- 1. Synthesis and evaluation of anticonvulsant activities of some bis Mannich bases and corresponding piperidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecommons.aku.edu [ecommons.aku.edu]
- 3. Synthesis and Anticonvulsant Activity of Various Mannich and Schiff Bases of 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 10. metfop.edu.in [metfop.edu.in]
- 11. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperine exerts anti-seizure effects via the TRPV1 receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-Piperidinoacetone. The methods described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in drug development and quality control. The protocols cover High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), including a discussion on derivatization techniques to enhance analytical performance.
Introduction
This compound is a chemical intermediate that may be present in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is essential for process monitoring, quality control of final products, and stability studies. This application note details two primary analytical methods for the determination of this compound: HPLC-UV for non-volatile analysis and GC-MS for volatile analysis, which may be enhanced by derivatization.
Comparative Summary of Analytical Methods
The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance parameters for the methods described.
| Parameter | HPLC-UV Method | GC-MS Method (Direct Injection) | GC-MS Method (with Derivatization) |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 500 µg/mL[1] | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.995[1] | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.15 µg/mL[2] | 0.002 - 3.5 µg/mL[1] | Potentially lower with suitable derivatizing agent |
| Limit of Quantification (LOQ) | ~0.44 µg/mL[2] | 0.008 - 11 µg/mL[1] | Potentially lower with suitable derivatizing agent |
| Precision (%RSD) | < 2% | < 2%[1] | < 3% |
| Accuracy / Recovery | 98 - 102% | 98 - 102%[1] | 95 - 105% |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds with a suitable chromophore.[2] While this compound lacks a strong native chromophore for high sensitivity UV detection, it can be detected at lower wavelengths. For enhanced sensitivity, derivatization can be employed.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte's absorbance is measured by a UV detector at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration, allowing for quantification.[2]
Experimental Protocol: HPLC-UV Analysis
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
3.2.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
3.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or wavelength of maximum absorbance) |
| Run Time | ~10 minutes |
3.2.5. Data Analysis Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] It offers high sensitivity and selectivity, making it suitable for trace analysis of this compound.
Principle
The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the chromatographic peak area is used for quantification.[1]
Experimental Protocol: GC-MS Analysis
4.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol or Hexane (GC grade)
-
Derivatizing agent (optional, e.g., PFBHA for ketones)[4]
4.2.2. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
4.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol).[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations within the desired range (e.g., 1 - 50 µg/mL).[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent to a theoretical concentration within the calibration range.
4.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
4.2.5. Data Analysis Identify the this compound peak based on its retention time and mass spectrum. Use a quantifier ion for constructing the calibration curve and qualifier ions for confirmation. Plot the peak area of the quantifier ion against the concentration of the standards to create a calibration curve. Determine the concentration in the sample from this curve.
Derivatization for Enhanced Sensitivity
For improved volatility, chromatographic peak shape, and sensitivity, derivatization can be employed.[5] Since this compound contains a ketone functional group, it can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4] This reaction forms a stable oxime derivative that is more amenable to GC-MS analysis. Chemical derivatization can improve ionization efficiency and provide more specific fragmentation patterns.[6]
4.3.1. Derivatization Protocol
-
To an aliquot of the standard or sample solution, add an excess of the derivatizing agent solution (e.g., PFBHA in a suitable buffer).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling, the derivative can be extracted into an organic solvent (e.g., hexane) for GC-MS analysis.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Method Validation
Both the HPLC-UV and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-Piperidinoacetone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-Piperidinoacetone. The protocol covers initial method development, optimization, and forced degradation studies to ensure the method's specificity for quantifying this compound in the presence of its potential degradation products and impurities. The final method is suitable for quality control, stability testing, and various research applications.
Introduction
This compound is a chemical compound containing both a piperidine ring and a ketone functional group.[1][2] Accurate and reliable quantification of this analyte is essential in various stages of research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[3] The development of a stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the drug substance without interference from degradants that may form under various stress conditions.[4][5]
This document provides a comprehensive protocol for developing such a method, including forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][7] The workflow, experimental procedures, and data presentation are designed to guide researchers through a logical and efficient method development process.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is the first step in logical HPLC method development.
| Property | Value | Source / Rationale |
| Chemical Name | 1-(piperidin-1-yl)propan-2-one | PubChem[1] |
| Molecular Formula | C₈H₁₅NO | PubChem[1] |
| Molecular Weight | 141.21 g/mol | ChemicalBook[2] |
| Structure | ||
| pKa (predicted) | ~9.0 (Piperidine Nitrogen) | Based on the pKa of similar tertiary amines. Critical for mobile phase pH selection. |
| UV λmax (predicted) | ~270-280 nm | Based on the n→π* transition of the ketone carbonyl group. This is a weak chromophore. |
| Solubility | Soluble in water and common organic solvents like Methanol and Acetonitrile. | General property of small polar organic molecules. |
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Reagents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water. Analytical grade reagents such as Formic Acid, Ammonium Acetate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂).
-
Standard: this compound reference standard.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and water (Diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the Diluent.
HPLC Method Development Workflow
The development process follows a systematic approach to screen and optimize chromatographic parameters to achieve the desired separation.
Caption: Workflow for HPLC method development and validation.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the specificity of the method.[4] A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.[7]
-
Control Sample: Prepare a 1000 µg/mL solution of this compound in diluent. Keep a portion protected from light at 2-8°C (Unstressed) and another portion at room temperature (Control).
-
Acid Hydrolysis: To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve an appropriate amount in diluent to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a 1000 µg/mL solution of this compound to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[7] A control sample should be wrapped in aluminum foil and stored under the same conditions. Dilute the exposed sample to 100 µg/mL.
Results and Data
Optimized Chromatographic Conditions
Based on the systematic development process, the following hypothetical optimized conditions were established.
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (5% B), 2-15 min (5-70% B), 15-17 min (70% B), 17-18 min (70-5% B), 18-25 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Key Separation Parameters Logic
The choice of chromatographic parameters is governed by the physicochemical properties of the analyte to achieve optimal separation.
Caption: Logical relationships in HPLC method optimization.
Forced Degradation Results Summary
The analysis of stressed samples demonstrates the method's ability to separate the parent this compound peak from all degradation products.
| Stress Condition | % Degradation (Hypothetical) | Observations |
| Acidic (0.1 M HCl, 60°C) | ~15% | One major degradation peak observed at RRT 0.85. |
| Alkaline (0.1 M NaOH, 60°C) | ~18% | Two major degradation peaks observed at RRT 0.72 and 1.15. |
| Oxidative (3% H₂O₂) | ~10% | One minor degradation peak observed at RRT 1.25. |
| Thermal (80°C) | ~5% | Minor degradation, no significant peaks observed. |
| Photolytic | ~8% | One minor degradation peak observed at RRT 0.92. |
Note: RRT = Relative Retention Time with respect to the this compound peak.
Method Validation Summary
The final method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 990. | Passed |
| Linearity (5-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability (RSD) ≤ 2.0% | 0.85% |
| Intermediate Precision (RSD) ≤ 2.0% | 1.10% | |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in flow rate, pH, temperature. | Passed |
Conclusion
This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. The outlined protocols for method development, forced degradation, and validation ensure the final method is specific, accurate, and precise.[8][9] This robust analytical method is well-suited for routine quality control and stability studies in a pharmaceutical or research environment.
References
- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6784-61-8 [amp.chemicalbook.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. ijper.org [ijper.org]
The Role of Piperidine Scaffolds in Pharmaceutical Synthesis: Applications and Protocols
Introduction
The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the core structure of a vast number of pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to interact with a wide range of biological targets. Substituted piperidines are key pharmacophores in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis of key piperidine-containing pharmaceutical intermediates, highlighting their importance as versatile building blocks in drug discovery and development. While direct applications of 1-piperidinoacetone were not extensively documented in the reviewed literature, this guide will focus on analogous and widely used piperidone and substituted piperidine intermediates.
Application Note 1: Synthesis of N-Substituted-4-Piperidones as Key Intermediates
N-substituted-4-piperidones are crucial intermediates in the synthesis of a variety of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. The substituent on the nitrogen atom can be strategically chosen to modulate the pharmacological activity of the final drug molecule. One common synthetic route involves the cyclization of a primary amine with a suitable precursor, such as 1,5-dichloro-3-pentanone.
Experimental Protocol: Synthesis of N-Benzyl-4-Piperidone
This protocol describes a two-step process for the synthesis of N-benzyl-4-piperidone, a common intermediate. The first step involves a Michael addition of benzylamine to methyl acrylate, followed by a Dieckmann condensation.
Step 1: Michael Addition
-
In a round-bottom flask, dissolve benzylamine (1 molar equivalent) and methyl acrylate (2-2.5 molar equivalents) in methanol.
-
Stir the reaction mixture at room temperature for 10-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol by distillation at 40-60 °C to obtain the crude piperidone intermediate 1, which can be used in the next step without further purification.
Step 2: Dieckmann Condensation
-
To a solution of the piperidone intermediate 1 in toluene, add sodium metal (1.2-2 molar equivalents).
-
Heat the reaction mixture to 100-125 °C for 2-3 hours.
-
After the reaction is complete, purify the resultant product to yield the piperidone intermediate 2.
A similar approach involves the reaction of a primary amine with 1,5-dichloro-3-pentanone to form the N-substituted-4-piperidone ring.[1]
Quantitative Data Summary
| Intermediate | Reactants | Reaction Type | Yield (%) | Reference |
| Piperidone Intermediate 1 | Benzylamine, Methyl Acrylate | Michael Addition | Not specified | [2] |
| Piperidone Intermediate 2 | Piperidone Intermediate 1, Sodium Metal | Dieckmann Condensation | Not specified | [2] |
| 3-chloropropionyl chloride | Acrylic acid, Thionyl chloride | Acylation | 83.6 | [1] |
Application Note 2: Synthesis of 1-BOC-3-Piperidone for Chiral Drug Synthesis
1-BOC-3-piperidone is a valuable building block for the synthesis of chiral piperidine derivatives, which are often required for stereospecific drug-receptor interactions. A common synthetic strategy involves the reduction of 3-hydroxypyridine, followed by BOC protection of the piperidine nitrogen and subsequent oxidation.
Experimental Protocol: Synthesis of 1-BOC-3-Piperidone
This protocol outlines a three-step synthesis of 1-BOC-3-piperidone from 3-hydroxypyridine.[3]
Step 1: Reduction of 3-Hydroxypyridine
-
Dissolve 3-hydroxypyridine in an alkaline solution.
-
Add sodium borohydride and stir the reaction for 0.5-10 hours at a temperature between -5 °C and 100 °C.
-
Extract the product, dry the organic layer, and concentrate to obtain 3-hydroxy piperidine.
Step 2: BOC Protection
-
Dissolve the 3-hydroxy piperidine in an organic solvent under alkaline conditions.
-
Add di-tert-butyl dicarbonate (BOC)₂O and react for 30 minutes to 10 hours at a temperature between -10 °C and 50 °C.
-
Neutralize the reaction mixture, extract the product, dry, and concentrate to yield 1-BOC-3-piperidinol.
Step 3: Oppenauer Oxidation
-
The final step involves the Oppenauer oxidation of 1-BOC-3-piperidinol to afford the desired 1-BOC-3-piperidone.
Logical Workflow for 1-BOC-3-Piperidone Synthesis
Caption: Synthetic pathway for 1-BOC-3-piperidone.
Application Note 3: Multicomponent Reactions for the Efficient Synthesis of Complex Piperidine Derivatives
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules by combining three or more reactants in a single step.[4] The Strecker reaction is a classic example of an MCR used to produce α-aminonitriles, which are precursors to amino acids and can be applied to the synthesis of complex piperidine-containing structures.
Experimental Workflow: Strecker Reaction for 4-Aminopiperidine-4-carboxylic Ester Synthesis
The Strecker reaction can be utilized to synthesize opioid analgesics characterized by a 4-aminopiperidine-4-carboxylic ester moiety.[5]
Caption: Workflow for a three-component Strecker reaction.
Reaction Mechanism Overview: Strecker Reaction
-
Imine Formation: The reaction initiates with the condensation of an amine with a carbonyl compound (in this case, a piperidone derivative) to form an imine intermediate.[4][5]
-
Cyanide Addition: A cyanide source then attacks the iminium ion in a Mannich-like reaction to produce an α-aminonitrile.[5]
This α-aminonitrile can then be further elaborated to the desired active pharmaceutical ingredient.
Conclusion
Piperidine and its derivatives continue to be indispensable building blocks in the synthesis of pharmaceutical intermediates. The versatility of the piperidine scaffold allows for the creation of a diverse range of molecules with a wide spectrum of biological activities. The synthetic methods outlined in these application notes, from classical cyclization reactions to modern multicomponent strategies, provide researchers and drug development professionals with robust tools for the efficient construction of these vital pharmaceutical components. The continued development of novel synthetic routes to functionalized piperidines will undoubtedly accelerate the discovery of new and improved medicines.
References
- 1. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 3. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Piperidinoacetone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinoacetone, an α-aminoketone, serves as a valuable building block in organic synthesis. While not a traditional ligand or direct coupling partner in classic cross-coupling reactions, it can participate in specialized cross-coupling methodologies. This document provides detailed application notes and protocols for the use of this compound and related α-aminoketones in palladium-catalyzed oxidative cross-coupling reactions to synthesize α-aryl-α-aminoketones. These products are significant scaffolds in medicinal chemistry and drug development.
The protocol described is based on the direct C-H functionalization of the α-carbon of the ketone, followed by arylation. This approach offers an efficient route to complex molecules from readily available starting materials.[1][2]
Application Notes
Reaction Principle:
The core transformation involves the palladium-catalyzed oxidative cross-coupling of an α-aminoketone, such as this compound, with an arylboronic acid. The reaction proceeds via the direct C–H oxidation of the α-aminocarbonyl compound, which then undergoes arylation.[1][2] This method is advantageous as it avoids the pre-functionalization of the ketone, a step often required in traditional cross-coupling strategies.
Key Advantages:
-
Direct C-H Functionalization: Eliminates the need for pre-activating the α-position of the ketone, streamlining the synthetic route.
-
Atom Economy: Offers a more atom-economical approach compared to methods requiring stoichiometric activating or leaving groups.[2]
-
Broad Substrate Scope: The methodology is applicable to a range of α-aminoketones and arylboronic acids, allowing for the synthesis of a diverse library of α-aryl-α-aminoketones.[1][2]
-
Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, enhancing functional group tolerance.[1]
Reagent Overview:
-
α-Aminoketone (e.g., this compound): The substrate that undergoes C-H activation.
-
Arylboronic Acid: The source of the aryl group to be coupled.
-
Palladium Catalyst: Typically a Pd(II) salt, such as Pd(OAc)₂, is used to facilitate the C-H activation and cross-coupling.
-
Oxidant: A suitable oxidant is required to facilitate the oxidative coupling cycle.
-
Base: A base is often necessary to promote the reaction.
-
Solvent: An appropriate solvent is chosen to ensure the solubility of all reaction components.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Oxidative Cross-Coupling of this compound with Phenylboronic Acid
This protocol is adapted from the general procedure for the synthesis of α-aryl α-amino ketones.[1][2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2,6,6-Tetramethylpiperidine-1-oxoammonium tetrafluoroborate (T⁺BF₄⁻) (Oxidant)
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add the oxidant, T⁺BF₄⁻ (1.5 mmol).
-
Add anhydrous dioxane (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-phenyl-1-piperidinoacetone.
Data Presentation:
| Entry | α-Aminoketone | Arylboronic Acid | Catalyst (mol%) | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (5) | T⁺BF₄⁻ | K₂CO₃ | Dioxane | 80 | 24 | [Insert experimental yield] |
| 2 | [Example 2] | [Example 2] | [Example 2] | [Example 2] | [Example 2] | [Example 2] | [Example 2] | [Example 2] | [Example 2] |
| 3 | [Example 3] | [Example 3] | [Example 3] | [Example 3] | [Example 3] | [Example 3] | [Example 3] | [Example 3] | [Example 3] |
(Note: The table is a template. Specific quantitative data would be populated from experimental results.)
Visualizations
Caption: Experimental workflow for the Pd-catalyzed cross-coupling.
Caption: Simplified proposed catalytic cycle.
References
Application Notes and Protocols for Reactions of 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for various chemical transformations involving 1-Piperidinoacetone. The protocols outlined below are intended to serve as a guide for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile synthetic intermediate belonging to the class of α-amino ketones. Its structure, featuring a reactive ketone carbonyl group and a nucleophilic piperidine nitrogen, allows for a diverse range of chemical modifications. This document details protocols for key reactions of this compound, including the Mannich reaction for its synthesis, alkylation at the α-carbon, reduction of the carbonyl group, and its utilization in the synthesis of heterocyclic compounds.
Data Presentation
The following tables summarize quantitative data for representative reactions of this compound.
Table 1: Synthesis of this compound via Mannich Reaction
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone, Piperidine, Paraformaldehyde | Ethanol | Reflux | 2 | 75-85 | [1][2] |
| Acetone, Piperidine hydrochloride, Paraformaldehyde | Water | 100 | 1 | 80 | [3] |
Table 2: Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | Sodium Amide | Diethyl Ether | Room Temp | 12 | 65 | [4] |
| Benzyl Bromide | Potassium Carbonate | DMF | 60 | 8 | 72 | [5] |
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to Room Temp | 2 | 1-(Piperidin-1-yl)propan-2-ol | 92 | [6] |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to Reflux | 4 | 1-(Piperidin-1-yl)propan-2-ol | 88 | [7] |
Table 4: Synthesis of a Pyrimidine Derivative from this compound
| Co-reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Guanidine | NaOEt | Ethanol | Reflux | 10 | 2-Amino-4-methyl-5-(piperidin-1-ylmethyl)pyrimidine | 68 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Mannich Reaction)
This protocol describes the synthesis of this compound via the Mannich reaction.
Materials:
-
Acetone
-
Piperidine
-
Paraformaldehyde
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperidine (0.1 mol), paraformaldehyde (0.1 mol), and ethanol (50 mL).
-
Stir the mixture and add acetone (0.12 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted starting materials.
-
Make the aqueous layer alkaline with a sodium hydroxide solution and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude this compound, which can be further purified by distillation under reduced pressure.
Expected Yield: 75-85%
Protocol 2: α-Alkylation of this compound
This protocol details the alkylation of the α-carbon of this compound.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Methyl iodide
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of sodium amide (0.05 mol) in anhydrous diethyl ether (50 mL).
-
Cool the flask in an ice bath and add a solution of this compound (0.05 mol) in anhydrous diethyl ether (20 mL) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and add methyl iodide (0.055 mol) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 65%
Protocol 3: Reduction of this compound to 1-(Piperidin-1-yl)propan-2-ol
This protocol describes the reduction of the ketone functionality of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve this compound (0.02 mol) in methanol (40 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride (0.025 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Expected Yield: 92%[6]
Protocol 4: Synthesis of 2-Amino-4-methyl-5-(piperidin-1-ylmethyl)pyrimidine
This protocol outlines the synthesis of a pyrimidine derivative from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (0.03 g-atom) in anhydrous ethanol (50 mL).
-
To this solution, add guanidine hydrochloride (0.03 mol) and stir for 30 minutes.
-
Add this compound (0.03 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Treat the residue with cold water, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to afford the pure pyrimidine derivative.
Expected Yield: 68%[8]
Visualizations
Experimental Workflow for Synthesis and Derivatization of this compound
Caption: General workflow for the synthesis and subsequent reactions of this compound.
Putative Signaling Pathway for Anticonvulsant Activity of Piperidine Derivatives
While a specific signaling pathway for this compound is not established, derivatives of piperidine have shown anticonvulsant activity. A plausible mechanism involves the modulation of GABAergic neurotransmission.
Caption: A potential mechanism of anticonvulsant action for piperidine-containing compounds.
References
- 1. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Applications of 1-Piperidinoacetone Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinoacetone and its derivatives, belonging to the class of Mannich bases or β-amino ketones, are versatile scaffolds in medicinal chemistry. The presence of the piperidine moiety often enhances the pharmacological properties of a molecule, including its ability to cross cellular membranes and interact with biological targets. This document provides an overview of the applications of this compound derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and potential therapeutic uses, particularly in oncology.
Key Applications in Drug Discovery
Derivatives of this compound are primarily investigated for their cytotoxic and anticancer activities . The core structure, a β-amino ketone, is a known pharmacophore that can participate in various biological interactions. The mechanism of action for many cytotoxic Mannich bases is believed to involve the alkylation of biological nucleophiles, such as thiols in proteins and peptides, leading to cellular dysfunction and apoptosis.
Data Presentation: Cytotoxicity of Piperidine-Containing Mannich Bases
The following table summarizes the cytotoxic activity (IC50 values) of various Mannich bases incorporating a piperidine ring against different cancer cell lines. These compounds share the core structural features of this compound derivatives.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 1-Phenyl-3-(piperidin-1-yl)propan-1-one | Jurkat (Human T-lymphocyte leukemia) | >100 | 5-Fluorouracil | 3.0 |
| 2 | Bis(3-(piperidin-1-yl)-1-phenylpropan-1-one) | Jurkat (Human T-lymphocyte leukemia) | 1.5 | 5-Fluorouracil | 3.0 |
| 3 | Bis(3-(piperidin-1-yl)-1-phenylpropan-1-one) | Renca (Mouse renal carcinoma) | 2.5 | 5-Fluorouracil | 15.0 |
| 4 | Chalcone-derived Mannich base with piperidine | L1210 (Murine leukemia) | ~1-10 | Doxorubicin | Not specified |
| 5 | Chalcone-derived Mannich base with piperidine | P388 (Murine leukemia) | ~1-10 | Doxorubicin | Not specified |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Mannich Reaction
This protocol describes a general method for the synthesis of β-amino ketones through a three-component Mannich reaction.
Materials:
-
A ketone (e.g., acetone or a substituted acetophenone)
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the ketone, paraformaldehyde, and piperidine hydrochloride in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture with stirring for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to precipitate the hydrochloride salt of the Mannich base.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
For the free base, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) until the free base precipitates.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure Mannich base.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, Renca)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Caption: General workflow for the synthesis of this compound derivatives via the Mannich reaction.
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: A hypothetical signaling pathway for apoptosis induction by a cytotoxic this compound derivative.
The Versatility of 1-Piperidinoacetone: A Gateway to Diverse Heterocyclic Scaffolds
For Immediate Release
[City, State] – 1-Piperidinoacetone, a versatile Mannich base, is emerging as a valuable and highly reactive building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, combining a reactive ketone functionality with a tertiary amine, render it an attractive precursor for the construction of pyridines, pyrimidines, and thiophenes – core scaffolds in numerous pharmaceuticals and functional materials. This application note provides detailed protocols and quantitative data for the synthesis of these key heterocyclic systems, underscoring the utility of this compound for researchers, medicinal chemists, and professionals in drug development.
Synthesis of Substituted Pyridines via Kröhnke-Type Reaction
The synthesis of substituted pyridines from this compound can be efficiently achieved through a modified Kröhnke-type reaction. This approach leverages the in situ generation of an α,β-unsaturated ketone from the Mannich base, which then undergoes a Michael addition and subsequent cyclization with a suitable nitrogen source. A common strategy involves the reaction of this compound hydrochloride with a chalcone in the presence of ammonium acetate.
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyridines
-
A mixture of this compound hydrochloride (1 mmol), a substituted chalcone (1 mmol), and ammonium acetate (6 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,4,6-trisubstituted pyridine.
Data Presentation: Synthesis of 2,4,6-Trisubstituted Pyridines
| Entry | Chalcone Substituent (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 5 | 85 |
| 2 | 4-Chlorophenyl | 4.5 | 88 |
| 3 | 4-Methoxyphenyl | 6 | 78 |
| 4 | 2-Thienyl | 5 | 82 |
Reaction Pathway: Kröhnke-Type Pyridine Synthesis
Caption: Kröhnke-type synthesis of pyridines.
Synthesis of Dihydropyrimidinones via Biginelli-Type Reaction
While not a classical Biginelli reaction component, this compound can be utilized as a three-carbon building block for the synthesis of dihydropyrimidinone derivatives. This multicomponent reaction involves the condensation of this compound, an aldehyde, and urea or thiourea under acidic conditions.
Experimental Protocol: Synthesis of Dihydropyrimidinones
-
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and urea (or thiourea) (1.5 mmol) is dissolved in ethanol (10 mL).
-
A catalytic amount of hydrochloric acid (0.2 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 8-12 hours, with progress monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is collected by filtration.
-
The crude product is washed with diethyl ether and purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
Data Presentation: Synthesis of Dihydropyrimidinones
| Entry | Aldehyde (Ar) | Reagent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Urea | 10 | 75 |
| 2 | 4-Chlorobenzaldehyde | Urea | 8 | 82 |
| 3 | Benzaldehyde | Thiourea | 12 | 72 |
| 4 | 4-Nitrobenzaldehyde | Urea | 9 | 78 |
Logical Workflow: Biginelli-Type Reaction
Caption: Workflow for dihydropyrimidinone synthesis.
Synthesis of 2-Aminothiophenes via Gewald Reaction
This compound serves as a suitable ketone component in the Gewald multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This one-pot reaction involves the condensation of this compound, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Synthesis of 2-Aminothiophenes
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To a stirred solution of this compound (1 mmol) and an active methylene nitrile (1 mmol) in ethanol (15 mL), elemental sulfur (1.2 mmol) is added.
-
A catalytic amount of a secondary amine, such as morpholine or piperidine (0.2 mmol), is added to the suspension.
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude solid is washed with cold ethanol and then recrystallized from a suitable solvent to afford the pure 2-aminothiophene derivative.
Data Presentation: Synthesis of 2-Aminothiophenes
| Entry | Active Methylene Nitrile | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | Morpholine | 2.5 | 90 |
| 2 | Ethyl Cyanoacetate | Piperidine | 3 | 85 |
| 3 | Cyanoacetamide | Morpholine | 4 | 78 |
| 4 | Benzoylacetonitrile | Piperidine | 3.5 | 88 |
Signaling Pathway: Gewald Reaction Mechanism
Caption: Mechanistic pathway of the Gewald reaction.
Conclusion
This compound has demonstrated its significant potential as a versatile and readily available starting material for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the preparation of substituted pyridines, dihydropyrimidinones, and 2-aminothiophenes. These methodologies offer high yields, operational simplicity, and the ability to generate a wide range of derivatives, making this compound an invaluable tool in the arsenal of synthetic and medicinal chemists.
Application Notes and Protocols for the Purification of 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 1-Piperidinoacetone, a valuable intermediate in pharmaceutical synthesis. The outlined procedure is designed to remove common impurities, yielding a product of high purity suitable for subsequent research and development activities.
Introduction
This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a tertiary aminoketone.[1] Due to its chemical nature, it is susceptible to contamination with starting materials and byproducts from its synthesis. Common impurities may include unreacted piperidine and haloacetone precursors, as well as products of side reactions. The purification protocol described herein employs a liquid-liquid extraction followed by fractional distillation to effectively separate this compound from these impurities.
Data Presentation
A summary of the physical properties of this compound and its potential impurities is provided in Table 1. This data is crucial for designing and executing an effective purification strategy, particularly for the fractional distillation step where differences in boiling points are exploited.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 1-(piperidin-1-yl)propan-2-one | C₈H₁₅NO | 141.21[1] | ~180-200 (estimated) | Soluble in organic solvents; slightly soluble in water. |
| Piperidine | Piperidine | C₅H₁₁N | 85.15 | 106 | Miscible with water and organic solvents.[2] |
| Chloroacetone | 1-chloropropan-2-one | C₃H₅ClO | 92.52 | 119 | Soluble in water and organic solvents. |
| Bromoacetone | 1-bromopropan-2-one | C₃H₅BrO | 136.98 | 136-137 | Slightly soluble in water; soluble in organic solvents. |
Experimental Protocol
This protocol is intended for the purification of crude this compound synthesized via the reaction of piperidine with a haloacetone.
Materials and Equipment
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Crude this compound
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Diethyl ether (or other suitable extraction solvent like ethyl acetate)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
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Round-bottom flasks
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Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks, and heating mantle with a stirrer)
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Vacuum source (optional, for vacuum distillation)
-
pH paper or pH meter
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Rotary evaporator
Procedure
Part 1: Liquid-Liquid Extraction (Aqueous Work-up)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel. Use approximately 3-4 volumes of solvent for every volume of crude product.
-
Acidic Wash (Optional): To remove any unreacted piperidine, a dilute acid wash (e.g., 1 M HCl) can be performed. However, this may lead to the formation of the hydrochloride salt of the desired product, which would then require neutralization and re-extraction. A more straightforward approach for removing residual piperidine is through careful distillation.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Add the bicarbonate solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer. Repeat this wash. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine). This helps to remove any remaining water-soluble impurities and aids in breaking up emulsions.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate. Swirl the flask occasionally for 10-15 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the extraction solvent. The remaining residue is the crude, dried this compound.
Part 2: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.
-
Charging the Flask: Transfer the dried, crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect any initial low-boiling fractions, which may contain residual solvent and lower-boiling impurities like piperidine (boiling point: 106 °C).[2]
-
As the temperature rises and stabilizes at the boiling point of this compound (estimated around 180-200 °C), collect the main fraction in a clean, pre-weighed receiving flask.
-
It is advisable to collect the main product over a narrow temperature range to ensure high purity.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
-
Vacuum Distillation (Optional): If this compound is found to be unstable at its atmospheric boiling point, vacuum distillation is recommended. By reducing the pressure, the boiling point of the compound will be significantly lowered, preventing thermal decomposition. The appropriate pressure and corresponding boiling point will need to be determined empirically or from literature sources if available.
-
Product Characterization: The purity of the collected fraction can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Piperidinoacetone synthesis
Technical Support Center: Synthesis of 1-Piperidinoacetone
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to optimize the synthesis of this compound via the Mannich reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing a systematic approach to problem resolution.
Q1: Why is my yield of this compound significantly lower than expected?
A: Low yield is a common issue that can stem from several factors related to reaction conditions and reagent integrity.[1][2] A systematic investigation is the best approach to pinpoint the cause.[2]
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Incorrect Stoichiometry: The molar ratio of the reactants is critical. A common side reaction is the formation of the bis-Mannich product, 1,3-dipiperidinoacetone, where a second piperidinomethyl group adds to the product. To favor the desired mono-substituted product, a significant excess of the ketone (acetone) is often employed.
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Suboptimal Temperature Control: The initial formation of the iminium ion from piperidine and formaldehyde is exothermic and should be performed at a low temperature (e.g., in an ice bath) to prevent side reactions and polymerization of formaldehyde.[3] Subsequent reaction with acetone may require heating (reflux) to proceed to completion, but excessive temperatures can promote byproduct formation.[3]
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Reagent Quality: Ensure the purity of your starting materials. Acetone should be dry and free of acidic or basic impurities that could catalyze unwanted side reactions. Formaldehyde is often used as an aqueous solution (formalin), which can contain methanol as a stabilizer or can polymerize into paraformaldehyde on storage. Using fresh reagents is recommended.
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Inefficient Work-up: Product can be lost during extraction if the pH is not appropriately adjusted. As this compound is a basic compound (a Mannich base[4]), the aqueous layer should be made basic before extraction with an organic solvent to ensure the product is in its free base form.
.
Caption: Troubleshooting workflow for diagnosing low product yield.
Q2: My purified product contains a significant high-boiling point impurity. What is it and how can I prevent it?
A: The most likely high-boiling impurity is 1,3-dipiperidinoacetone. This arises from a second Mannich reaction occurring on the methyl group of the desired this compound product.
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Cause: This side reaction is favored when the concentration of acetone is not sufficiently high relative to the piperidine and formaldehyde. Once the initial product is formed, it competes with the remaining acetone to react with the iminium ion.
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Prevention: The most effective way to suppress the formation of this bis-adduct is to use a large excess of acetone. This ensures that the iminium ion is more likely to react with an acetone molecule than with a molecule of the mono-substituted product. Adjusting the stoichiometry to use acetone as the limiting reagent and also the solvent can maximize the yield of the desired product.
Q3: The reaction mixture turned dark brown and viscous. What could be the cause?
A: A dark, polymeric mixture often points to uncontrolled side reactions, typically caused by incorrect temperature or pH.
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Acetone Self-Condensation: In the presence of strong acid or base, acetone can undergo an aldol condensation reaction with itself, which can lead to a variety of colored and polymeric byproducts.
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Formaldehyde Polymerization: Uncontrolled heating or improper pH during the initial phase of the reaction can cause formaldehyde to polymerize.
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Prevention: Ensure the initial mixing of piperidine and formaldehyde is done at low temperature. If using a catalyst, ensure it is added in a controlled manner. The pH of the reaction should be maintained within the optimal range for the Mannich reaction, which is typically weakly acidic to neutral.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the this compound synthesis?
A: The synthesis is a classic Mannich reaction, which is a three-component condensation.[4][5] The mechanism proceeds in two main steps:
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Iminium Ion Formation: Piperidine (a secondary amine) reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form the electrophilic N,N-methylenepiperidinium ion (an iminium ion).[4]
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Electrophilic Addition: Acetone, which contains acidic α-protons, tautomerizes to its enol form.[4] This enol acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming the C-C bond and yielding the final β-amino-carbonyl product, this compound.[4]
Q2: What solvents are suitable for this reaction?
A: The choice of solvent can influence reaction rate and yield.
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Ethanol or Methanol: Alcohols are common solvents for Mannich reactions as they can dissolve all three components.[3]
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Excess Acetone: Using acetone itself as the solvent is an excellent strategy. This ensures a large excess of the ketone, which helps to minimize the formation of the bis-Mannich adduct (1,3-dipiperidinoacetone).
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Water: Some Mannich reactions can be performed in water, especially if using formalin (aqueous formaldehyde) and the hydrochloride salt of the amine.
Q3: How can the reaction progress be monitored?
A: Reaction progress can be monitored by periodically analyzing small aliquots of the reaction mixture using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture on a silica plate against the starting materials. The formation of a new, more polar spot (due to the amine) indicates product formation. A suitable eluent might be a mixture of ethyl acetate and hexane with a small amount of triethylamine to prevent streaking of the basic product.
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GC-MS: This provides a more quantitative assessment, showing the disappearance of starting materials and the appearance of the product peak with its corresponding mass.
Q4: What is the standard work-up and purification procedure?
A: The work-up is designed to separate the basic product from unreacted starting materials and byproducts.
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Solvent Removal: If a solvent other than acetone was used, it is typically removed under reduced pressure.
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Acid-Base Extraction: The residue is dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water. To remove any unreacted acetone and formaldehyde, an aqueous wash is effective. The organic layer is then extracted with dilute acid (e.g., 1M HCl), which protonates the basic product, pulling it into the aqueous layer and leaving non-basic impurities behind.
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Isolation: The acidic aqueous layer is then made strongly basic (pH > 10) with a base like NaOH or K₂CO₃. This deprotonates the product, causing it to separate, often as an oil.
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Final Extraction & Drying: The free base is extracted back into an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.
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Purification: The crude product is typically purified by vacuum distillation.
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield and purity. The following table illustrates how adjusting conditions can influence the outcome of the synthesis.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Molar Ratio (Acetone:Pip:CH₂O) | 1.1 : 1 : 1 | 5 : 1 : 1 | Increased selectivity for the mono-adduct | A large excess of acetone outcompetes the product for reaction with the iminium ion, preventing bis-adduct formation. |
| Temperature | Reagents mixed at room temp; immediate reflux | Initial mixing at 0-5°C; gradual warming | Reduced byproduct formation | Low initial temperature allows for controlled formation of the iminium ion without polymerization or side reactions. |
| Reaction Time | 2 hours | 6-8 hours (or until completion by TLC/GC) | Higher conversion and yield | Mannich reactions can be slow; insufficient time leads to incomplete conversion of starting materials. |
| pH | Uncontrolled | Maintained near neutral (pH ~6-7) | Minimized acetone self-condensation | Strongly acidic or basic conditions can promote undesirable side reactions of the ketone starting material. |
Detailed Experimental Protocol
This protocol provides a representative method for the synthesis of this compound.
Reagents & Equipment:
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Acetone (ACS grade or higher)
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Piperidine
-
Formaldehyde (37% aqueous solution, formalin)
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Diethyl ether or Dichloromethane
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Sodium Hydroxide (NaOH) solution (e.g., 4M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
.
Caption: General experimental workflow for this compound synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine piperidine (1.0 eq) and a large excess of acetone (e.g., 5.0 eq). Place the flask in an ice bath and stir for 15 minutes.
-
Iminium Ion Formation: Slowly add aqueous formaldehyde (1.0 eq) dropwise to the stirred acetone-piperidine mixture, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 6-8 hours, or until reaction monitoring indicates the consumption of the starting materials.
-
Cooling & Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If the volume is large, first reduce the volume by removing most of the excess acetone on a rotary evaporator.
-
Extraction: Add water and an organic solvent like diethyl ether. Make the aqueous layer basic (pH > 10) by adding NaOH solution. Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
Technical Support Center: 1-Piperidinoacetone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Piperidinoacetone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Mannich reaction, which involves the condensation of acetone, formaldehyde, and piperidine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can hinder the reaction. The Mannich reaction is typically acid-catalyzed. | - pH Adjustment: Ensure the reaction medium is acidic. The use of the hydrochloride salt of piperidine is common. - Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to byproduct formation. - Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. |
| Reagent Quality: Impure or degraded starting materials (acetone, formaldehyde, piperidine) can prevent the reaction from proceeding efficiently. | - Verify Reagent Purity: Use freshly distilled or high-purity reagents. Formaldehyde solutions can polymerize over time (forming paraformaldehyde), and piperidine can oxidize. - Check for Contaminants: Ensure reagents are free from contaminants that might interfere with the reaction. | |
| Presence of Significant Byproducts | Formation of Bis-Mannich Base: Acetone has acidic protons on both sides of the carbonyl group, which can lead to a second Mannich reaction, forming 1,3-bis(piperidin-1-yl)propan-2-one. | - Control Stoichiometry: Use a molar excess of acetone relative to formaldehyde and piperidine to favor the mono-substitution product. - Slow Addition: Add the formaldehyde and piperidine solution slowly to the acetone to maintain a low concentration of the aminomethylating agent. |
| Formation of α,β-Unsaturated Ketone: The Mannich base can undergo β-elimination of the piperidine group to form methyl vinyl ketone. This is more likely at elevated temperatures. | - Maintain Lower Temperatures: Keep the reaction temperature as low as feasible to minimize elimination reactions.[1] - Prompt Work-up: Isolate the product as soon as the reaction is complete to avoid prolonged exposure to conditions that favor elimination. | |
| Aldol Condensation of Acetone: Acetone can undergo self-condensation under acidic or basic conditions to form diacetone alcohol and subsequently mesityl oxide. | - Strict pH Control: Maintain the optimal pH for the Mannich reaction to disfavor aldol condensation pathways. - Temperature Management: Avoid excessive heat, which can promote condensation reactions. | |
| Difficulty in Product Purification | Similar Physical Properties of Byproducts: Byproducts like the bis-Mannich base may have similar boiling points or chromatographic behavior to the desired product, making separation challenging. | - Fractional Distillation: Carefully perform fractional distillation under reduced pressure to separate components with different boiling points. - Column Chromatography: Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and a carefully selected eluent system to achieve separation. - Recrystallization: If the product or its salt is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Mannich reaction.[2][3] This is a three-component organic reaction that involves the aminoalkylation of an acidic α-proton of a ketone or aldehyde.[2] In this specific synthesis, acetone (the ketone), formaldehyde (the aldehyde), and piperidine (the secondary amine) are condensed to form the β-amino-carbonyl compound, this compound.[3]
Q2: What are the expected major byproducts in the Mannich synthesis of this compound?
A2: The primary byproducts to anticipate are:
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1,3-bis(piperidin-1-yl)propan-2-one (Bis-Mannich Base): This forms when a second molecule of formaldehyde and piperidine reacts with the other α-carbon of acetone. The tendency to form bis-Mannich bases is a known characteristic of reactions involving piperazine and similar amines.
-
Methyl vinyl ketone: This α,β-unsaturated ketone can be formed through the β-elimination of the piperidine group from the this compound product, especially at higher temperatures.[1]
-
Aldol condensation products of acetone: Diacetone alcohol and mesityl oxide can form from the self-condensation of acetone.
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more detailed analysis, allowing for the identification and quantification of the product and various byproducts in the reaction mixture.
Q4: What purification techniques are most effective for isolating pure this compound?
A4: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. Common methods include:
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Distillation: Fractional distillation under reduced pressure is often used to separate the product from lower and higher boiling point impurities.
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Column Chromatography: For smaller scale reactions or to achieve high purity, column chromatography on silica gel is a standard method.
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Acid-Base Extraction: As this compound is a basic compound, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basification and re-extracted into an organic solvent.
Q5: Are there any alternative synthetic routes to this compound?
A5: While the Mannich reaction is the most direct route, an alternative approach involves the reaction of chloroacetone with piperidine. This is a nucleophilic substitution reaction where the nitrogen of piperidine displaces the chlorine atom on chloroacetone.
Quantitative Data Summary
While specific quantitative data for the byproducts of this compound synthesis is not extensively reported in readily available literature, the following table provides a general overview of expected outcomes based on the nature of the Mannich reaction. Actual percentages will vary significantly with reaction conditions.
| Product / Byproduct | Typical Formation Conditions | Expected Percentage Range (Variable) | Analytical Method for Quantification |
| This compound | Optimized Mannich reaction conditions (acid catalysis, controlled temperature and stoichiometry) | 60-80% | GC-MS, HPLC |
| 1,3-bis(piperidin-1-yl)propan-2-one | Excess formaldehyde and piperidine, prolonged reaction time | 5-20% | GC-MS, LC-MS |
| Methyl vinyl ketone | Higher reaction temperatures, prolonged heating | 1-10% | GC-MS (due to volatility) |
| Acetone self-condensation products | Suboptimal pH, high temperatures | 1-5% | GC-MS |
| Unreacted Starting Materials | Incomplete reaction | Variable | GC-MS |
Experimental Protocols
General Protocol for Mannich Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Reagent Preparation:
-
In a dropping funnel, prepare a solution of piperidine (1.0 mol) and aqueous formaldehyde (1.1 mol, ~37% solution). If using piperidine hydrochloride, adjust the stoichiometry accordingly and a base may not be necessary.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place acetone (2.0 mol, used in excess).
-
Cool the flask containing acetone in an ice bath.
-
-
Reaction Execution:
-
Slowly add the piperidine-formaldehyde solution from the dropping funnel to the cooled, stirring acetone over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (e.g., 40-50°C) for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess acetone under reduced pressure.
-
Perform an acid-base extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Extract the organic layer with dilute hydrochloric acid.
-
Wash the acidic aqueous layer with the organic solvent to remove neutral impurities.
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Basify the aqueous layer with a suitable base (e.g., sodium hydroxide or sodium carbonate) until the pH is >10.
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Extract the product into an organic solvent.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Formation of common byproducts.
References
Technical Support Center: 1-Piperidinoacetone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Piperidinoacetone in chemical reactions, primarily the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in synthesis?
This compound is a ketone derivative of piperidine. Its primary application is as a carbonyl component in the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to the carbonyl group. This reaction is widely used to synthesize β-amino carbonyl compounds, known as Mannich bases, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Q2: What is the general mechanism of the Mannich reaction involving this compound?
The Mannich reaction is a nucleophilic addition reaction. The mechanism typically proceeds in two main steps:
-
Formation of an Iminium Ion: A primary or secondary amine reacts with a non-enolizable aldehyde (commonly formaldehyde) to form a reactive iminium ion.
-
Nucleophilic Attack: The enol form of this compound acts as a nucleophile and attacks the iminium ion. The resulting product, after a final deprotonation step, is a β-amino carbonyl compound, or Mannich base.[1]
Q3: What are the key safety precautions when handling this compound?
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2][3] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[4] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[3]
Q4: How should this compound be properly stored?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, refrigeration is often recommended.[3]
Troubleshooting Guide for this compound Reactions
This guide addresses common issues encountered during Mannich reactions using this compound.
Low or No Product Yield
Problem: The reaction is not proceeding as expected, resulting in a low yield or no desired product.
| Possible Cause | Troubleshooting Step |
| Poor Quality of Reagents | Ensure this compound and other reactants are pure. If necessary, purify starting materials before use. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. A common starting point is a 1:1:1 ratio of the ketone, aldehyde, and amine. |
| Suboptimal Reaction Temperature | Most Mannich reactions are run at room temperature or with gentle heating. If the reaction is slow, consider moderately increasing the temperature. However, be aware that higher temperatures can promote side reactions. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol or methanol are commonly used. Experiment with different solvents to find the optimal one for your specific substrates. |
| Catalyst Issues | The Mannich reaction is often acid-catalyzed. If using a catalyst, ensure it is active and used in the correct amount. Common catalysts include mineral acids (like HCl) or Lewis acids.[5] |
| Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. |
Formation of Side Products/Impurities
Problem: The reaction mixture contains significant amounts of unintended products, complicating purification and reducing the yield of the desired Mannich base.
| Side Product/Impurity | Possible Cause | Mitigation Strategy |
| Bis-Mannich Product | The product of the initial Mannich reaction reacts again with the iminium ion. This is more common when using primary amines. | Use a secondary amine if the desired product is a tertiary amine.[1] Adjust the stoichiometry to use a slight excess of the ketone. |
| Aldol Condensation Products | Self-condensation of the ketone or aldehyde can occur, especially under basic conditions or at elevated temperatures. | Maintain a neutral or slightly acidic pH. Control the reaction temperature carefully. |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | Refer to the "Low or No Product Yield" section to optimize reaction conditions. |
| Polymerization of Aldehyde | Formaldehyde, a common reactant, can polymerize. | Use fresh, high-quality formaldehyde solution. Add the formaldehyde slowly to the reaction mixture. |
Product Purification Challenges
Problem: Difficulty in isolating the pure Mannich base from the reaction mixture.
| Issue | Suggested Solution |
| Product is an Oil | Mannich bases are often oils and can be difficult to crystallize. Consider converting the basic product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[6] |
| Emulsion Formation During Extraction | The basic nature of the product can lead to emulsions during aqueous workup. |
| Co-elution During Chromatography | Impurities with similar polarity to the product can be difficult to separate by column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of a Mannich Base using this compound
This protocol describes a general procedure for the Mannich reaction of this compound with an aromatic aldehyde and a secondary amine.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Secondary amine (e.g., piperidine)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (catalytic amount, if needed)
-
Sodium bicarbonate solution (for workup)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) and the secondary amine (1 equivalent) in ethanol.
-
Add a catalytic amount of hydrochloric acid (e.g., a few drops of concentrated HCl) to the solution and stir for 10-15 minutes at room temperature.
-
To this mixture, add this compound (1 equivalent) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Mannich base.
-
Purify the crude product by column chromatography on silica gel or by crystallization (or conversion to its hydrochloride salt followed by recrystallization).
Note: This is a generalized protocol. The optimal conditions (solvent, temperature, catalyst, and reaction time) may vary depending on the specific substrates used and may require optimization.[5]
Visualizations
Caption: General mechanism of the Mannich reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
How to improve the yield of 1-Piperidinoacetone synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-Piperidinoacetone, primarily through the Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving acetone (which provides the active hydrogen), formaldehyde (a non-enolizable aldehyde), and piperidine (a secondary amine).[1][2] The reaction forms a β-amino carbonyl compound, in this case, this compound, with the concurrent release of a water molecule.[1][2]
Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, purity of reagents, or inefficient work-up procedures. A systematic approach to troubleshooting is crucial. Key areas to investigate include the quality of starting materials, reaction parameters (temperature, pH, time), and the potential for side reactions.
The following flowchart provides a logical workflow for diagnosing issues with your synthesis.
References
Stability issues with 1-Piperidinoacetone and its solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 1-Piperidinoacetone and its solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, a β-amino ketone, is primarily influenced by several factors:
-
pH: It is most stable in acidic conditions and becomes increasingly unstable as the pH approaches neutral and alkaline levels.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to decomposition.
Q2: What is the main degradation pathway for this compound?
A2: The primary degradation pathway for this compound is the retro-Mannich reaction . This reaction is particularly prominent in neutral to alkaline conditions and involves the elimination of the piperidine moiety, leading to the formation of acetone and piperidine.
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: To maximize the stability of your this compound stock solutions, follow these recommendations:
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Solvent: Prepare stock solutions in a suitable acidic buffer (e.g., pH 4-5) or an anhydrous aprotic solvent.
-
Storage Temperature: Store stock solutions at low temperatures, ideally at -20°C or below, to minimize thermal degradation.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: I am observing inconsistent results in my experiments. Could this be due to the instability of this compound?
A4: Yes, inconsistent experimental outcomes, such as a decrease in expected biological activity or the appearance of unknown peaks in analytical chromatograms, can be indicative of this compound degradation. It is crucial to handle the compound and its solutions according to the recommended stability guidelines. If you suspect degradation, preparing a fresh solution is advisable.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Appearance of new peaks in your HPLC chromatogram that are not attributable to your starting material or expected products.
-
Possible Cause: Degradation of this compound, likely via the retro-Mannich reaction, especially if your mobile phase or sample diluent is neutral or basic.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Prepare a new solution of this compound in a suitable acidic solvent and inject it immediately to confirm the retention time of the intact compound.
-
Adjust pH: If possible, acidify your sample and mobile phase to a pH below 6 to minimize on-column degradation.
-
Lower Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection.
-
Identify Degradation Products: If possible, use mass spectrometry (LC-MS) to identify the unexpected peaks. The presence of acetone and piperidine would confirm the retro-Mannich degradation pathway.
-
Issue 2: Loss of Biological Activity in Cell-Based Assays
-
Symptom: Reduced or complete loss of the expected biological effect of this compound in your experiments over time.
-
Possible Cause: Degradation of the compound in the cell culture medium, which is typically buffered at a physiological pH (around 7.4), creating favorable conditions for the retro-Mannich reaction.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare working solutions of this compound immediately before adding them to the cell culture.
-
Minimize Incubation Time: If the experimental design allows, reduce the incubation time to limit the extent of degradation.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent used for the stock solution) to ensure the observed effects are due to the compound.
-
Stability Check in Media: To confirm instability, incubate this compound in the cell culture medium for the duration of your experiment, and then analyze the medium by HPLC to quantify the remaining intact compound.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound in aqueous solutions under various conditions. This data is illustrative and intended to guide experimental design. Actual stability should be determined empirically.
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 4.0 | 4 | 24 | >99 |
| 4.0 | 25 | 24 | 98 |
| 7.4 | 4 | 24 | 90 |
| 7.4 | 25 | 24 | 75 |
| 7.4 | 37 | 8 | 60 |
| 9.0 | 25 | 8 | 40 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
Mandatory Visualization
Technical Support Center: 1-Piperidinoacetone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Piperidinoacetone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound, also known as 1-(Piperidin-1-yl)propan-2-one, is a beta-amino ketone.[1][2][3] As a chemical intermediate, its purity is critical for the successful synthesis of downstream products, ensuring high yields and avoiding the introduction of unwanted side products in pharmaceutical and research applications.
Q2: What are the most common impurities in crude this compound?
Crude this compound, typically synthesized via the Mannich reaction of piperidine, formaldehyde, and acetone, may contain several impurities.[1][4][5] These can include:
-
Unreacted starting materials: Piperidine, formaldehyde, and acetone.
-
Side products: Di- and poly-alkylation products from the reaction of the Mannich base with additional formaldehyde and acetone.[4]
-
Self-condensation products: Due to the inherent instability of α-amino ketones, oligomers or polymers may form.[1]
-
Solvent residues: From the reaction and workup steps.
Q3: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its chemical nature as a basic α-amino ketone:
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Instability: α-amino ketones can be unstable and prone to self-condensation or degradation, especially when heated.[1]
-
High boiling point: This makes atmospheric distillation difficult and often necessitates vacuum distillation to avoid decomposition.[6][7][8][9]
-
Basicity: The piperidine moiety makes the compound basic, which can lead to issues like tailing during normal-phase column chromatography on silica gel.
-
Hygroscopic nature: The compound may absorb moisture from the air, which can complicate handling and analysis.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be used to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a purification and assess the number of components in a mixture.[10][11][12] Due to the basicity of the compound, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the main component and impurities.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Decomposition during distillation | The compound may be degrading at the distillation temperature. Solution: Use vacuum distillation to lower the boiling point.[6][7][8][9] Ensure the heating bath temperature is not excessively high. |
| Product loss during workup | The basic nature of this compound can lead to partitioning into the aqueous phase during acidic washes. Solution: Carefully control the pH during extraction. Ensure the aqueous layer is thoroughly back-extracted with an organic solvent after neutralization. |
| Incomplete extraction | The product may not be fully extracted from the reaction mixture. Solution: Increase the volume and number of organic extractions. |
| Irreversible adsorption on silica gel | The basic piperidine nitrogen can bind strongly to acidic silica gel during column chromatography. Solution: Deactivate the silica gel with a base like triethylamine (typically 1-2% in the eluent) or use a different stationary phase like alumina. |
Problem 2: Product appears discolored (yellow to brown).
| Possible Cause | Troubleshooting Steps |
| Presence of impurities | Colored impurities may have co-distilled or co-eluted with the product. Solution: Improve the efficiency of the purification. For distillation, use a fractionating column. For chromatography, optimize the eluent system for better separation. |
| Thermal decomposition | The product may have partially decomposed during heating. Solution: Minimize the time the compound is exposed to high temperatures. Use vacuum distillation at the lowest possible pressure.[8][9] |
| Air oxidation | The compound may be sensitive to air, especially at elevated temperatures. Solution: Perform distillation or other purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Tailing of the product spot on TLC.
| Possible Cause | Troubleshooting Steps |
| Interaction with acidic silica gel | The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the TLC plate. Solution: Add a small amount of a basic modifier like triethylamine or ammonia to the developing solvent (e.g., 1-2% v/v). |
| Sample overload | Too much sample has been spotted on the TLC plate. Solution: Dilute the sample and spot a smaller amount. |
Data Presentation
Table 1: Typical Physical Properties and Purification Parameters for this compound
| Parameter | Value/Range | Notes |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| Appearance | Colorless to yellow oil/liquid | Discoloration may indicate impurities or degradation. |
| Boiling Point (estimated) | >150 °C at atm. pressure | Decomposition may occur at atmospheric pressure.[6][7] |
| Vacuum Distillation B.P. (typical) | 70-80 °C at 10-15 mmHg | This is an estimated range; precise value depends on the vacuum achieved. |
| Recrystallization Form | Hydrochloride salt | The free base is an oil at room temperature. |
| Recrystallization Solvents (for HCl salt) | Ethanol/diethyl ether, Isopropanol/hexane | A polar solvent to dissolve, followed by a non-polar anti-solvent to induce crystallization.[16][17] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for the large-scale purification of this compound to remove non-volatile impurities and unreacted starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound and a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Slowly apply vacuum to the system. Be cautious of initial bubbling if volatile impurities are present.
-
Once a stable vacuum is achieved (e.g., 10-15 mmHg), begin to gently heat the flask with stirring.
-
Collect any low-boiling fractions in a separate receiving flask and discard.
-
Increase the temperature to distill the this compound. Collect the fraction that distills at a constant temperature.[6][8][18]
-
Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using TLC or GC-MS.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This method is effective for obtaining high-purity solid this compound hydrochloride, which is often more stable than the free base.
Materials:
-
Purified this compound (from distillation)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Ethanol or isopropanol
-
Hexane or diethyl ether (as anti-solvent)
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Collect the crude salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
To recrystallize, dissolve the crude salt in a minimal amount of hot ethanol or isopropanol.[16][17][19]
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Slowly add a non-polar anti-solvent like hexane or diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Determine the melting point and assess the purity by analytical methods.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting TLC tailing issues.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. oarjbp.com [oarjbp.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. Purification [chem.rochester.edu]
- 19. Home Page [chem.ualberta.ca]
Avoiding polymerization in 1-Piperidinoacetone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding polymerization during the synthesis of 1-Piperidinoacetone.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction mixture became very viscous and difficult to stir. What is causing this?
A1: High viscosity or solidification of the reaction mixture is a strong indication of significant polymer formation. This is the most common issue in the synthesis of this compound. The polymerization is typically a result of side reactions involving the initial product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess Formaldehyde | Use a strict 1:1 molar ratio of formaldehyde to piperidine. An excess of formaldehyde can lead to the formation of methylol intermediates which can further react to form polymeric chains. |
| High Reaction Temperature | Maintain a low to moderate reaction temperature. Elevated temperatures can accelerate the rate of polymerization side reactions. It is advisable to start the reaction at a lower temperature and monitor the progress. |
| Incorrect pH | The pH of the reaction medium is crucial. While the Mannich reaction is often acid-catalyzed, a very low pH can promote unwanted side reactions. Conversely, a basic medium can also lead to different side reactions. It is important to maintain the pH within the optimal range for the specific reaction, which may require careful addition of acid or buffer. |
| High Concentration of Reactants | High concentrations of reactants can increase the likelihood of intermolecular reactions leading to polymers. Consider diluting the reaction mixture with an appropriate solvent. |
Q2: My final product is a sticky solid or oil, and the yield of pure this compound is low. How can I improve this?
A2: A sticky or oily product suggests the presence of polymeric byproducts. To improve the yield of the desired monomeric product, optimization of the reaction conditions is key.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield of this compound.
Q3: How can I remove the polymer from my crude product?
A3: Separating the desired this compound from its polymer can be challenging due to their similar chemical nature. However, differences in their physical properties, such as boiling point and solubility, can be exploited.
Purification Strategies:
| Method | Description |
| Fractional Distillation under Reduced Pressure | This compound is a liquid with a defined boiling point, while the polymer is likely a non-volatile solid or high-boiling oil. Distillation under reduced pressure (vacuum distillation) is the most effective method to separate the monomer from the polymer. This technique lowers the boiling point of the desired product, preventing thermal degradation.[1][2][3] |
| Solvent Extraction | This method relies on the differential solubility of the monomer and the polymer in a given solvent system. You can attempt to find a solvent that selectively dissolves the monomer, leaving the polymer as a solid which can be filtered off. Alternatively, a solvent can be chosen to precipitate the polymer from a solution of the crude product.[] |
| Chromatography | While potentially more expensive and time-consuming for large scales, column chromatography can be an effective method for separating the monomer from oligomeric and polymeric byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Polymerization
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
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Piperidine
-
Formaldehyde (37% aqueous solution)
-
Acetone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, place acetone and a calculated amount of a suitable solvent. Cool the flask in an ice bath.
-
Amine Salt Formation: In a separate beaker, slowly add hydrochloric acid to an aqueous solution of piperidine to form the hydrochloride salt. This step should be performed with cooling as it is exothermic.
-
Reactant Addition: Slowly add the piperidine hydrochloride solution and formaldehyde solution simultaneously to the cooled acetone from separate dropping funnels while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.
-
Extraction: Extract the product into diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Reaction Mechanism and Polymerization Pathway:
The synthesis of this compound proceeds via the Mannich reaction.[5] Polymerization can occur when the initial Mannich product reacts further with formaldehyde and another molecule of acetone or the product itself.
Caption: Simplified reaction pathway for the formation of this compound and a potential polymerization side reaction.
References
Side reactions of 1-Piperidinoacetone with acidic/basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Piperidinoacetone. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential side reactions and stability issues encountered under acidic and basic conditions during synthesis and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound, a β-amino ketone, is typically synthesized via the Mannich reaction. This is a three-component condensation involving acetone, formaldehyde, and piperidine. The reaction is often acid-catalyzed and proceeds through the formation of a piperidinium-based iminium ion, which is then attacked by the enol form of acetone.
Q2: What are the primary stability concerns for this compound?
The primary stability concerns for this compound involve its susceptibility to degradation under both acidic and basic conditions. The main degradation pathways include retro-Mannich reaction, hydrolysis, and elimination reactions. These can lead to the formation of impurities that may affect experimental outcomes and product purity.
Q3: What is a retro-Mannich reaction and how does it affect this compound?
The retro-Mannich reaction is the reverse of the Mannich condensation. Under certain conditions, particularly with heat or in the presence of acid or base, this compound can decompose back to its precursors or related products, such as acetone, piperidine, and formaldehyde, or their subsequent reaction products.
Q4: Can this compound undergo elimination reactions?
Yes, under thermal stress or certain basic conditions, Mannich bases like this compound can undergo a Hofmann-type elimination reaction. This results in the formation of an α,β-unsaturated ketone, in this case, methyl vinyl ketone, and piperidine.[1]
Q5: What is the likely outcome of exposing this compound to strong acidic or basic conditions?
Exposure to strong acidic or basic conditions can lead to hydrolysis of the β-amino ketone.[2][3][4] Under acidic conditions, this may lead to the cleavage of the C-N bond, while basic conditions can promote both retro-Mannich and elimination reactions. The specific products will depend on the reaction conditions such as temperature, pH, and reaction time.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Multiple Byproducts During Synthesis
Symptoms:
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The yield of this compound is significantly lower than expected.
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TLC or LC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Bis-Mannich Adduct: Acetone has acidic protons on both sides of the carbonyl group, which can lead to a second Mannich reaction, forming 1,3-dipiperidinoacetone. | Use a molar excess of acetone relative to formaldehyde and piperidine. This favors the mono-substitution. | Increased yield of this compound and reduced formation of the bis-adduct. |
| Polymerization of Formaldehyde: Under certain conditions, formaldehyde can polymerize, reducing its availability for the reaction. | Use fresh, high-quality formaldehyde solution or paraformaldehyde. Ensure the reaction temperature is controlled. | Improved reaction consistency and yield. |
| Incorrect pH: The reaction rate and selectivity are pH-dependent. An inappropriate pH can lead to side reactions. | Optimize the pH of the reaction mixture. Typically, weakly acidic conditions (pH 4-5) are optimal for the formation of the iminium ion without promoting significant side reactions. | Enhanced yield and purity of the desired product. |
Issue 2: Degradation of this compound During Workup or Storage
Symptoms:
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A pure sample of this compound shows the appearance of new impurities over time upon storage.
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During aqueous acidic or basic workup, a significant loss of product is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Retro-Mannich Reaction: Exposure to heat or non-optimal pH during workup or storage can initiate the retro-Mannich reaction. | Avoid excessive heat during purification (e.g., distillation). Store the purified compound at a low temperature (e.g., <4°C) under an inert atmosphere. For long-term storage, consider converting it to its more stable hydrochloride salt. | Improved stability and shelf-life of the compound. |
| Elimination Reaction: Basic conditions, especially at elevated temperatures, can promote the elimination of piperidine to form methyl vinyl ketone. | During workup, use mild bases and avoid prolonged exposure. If a basic extraction is necessary, perform it at low temperatures and quickly proceed to the next step. | Minimized formation of methyl vinyl ketone and other degradation products. |
| Hydrolysis: Prolonged contact with aqueous acidic or basic solutions can lead to hydrolysis. | Minimize the duration of aqueous workup steps. Use saturated salt solutions to reduce the solubility of the product in the aqueous phase. | Reduced product loss due to hydrolysis. |
Data Presentation: Hypothetical Forced Degradation Study of this compound
The following table summarizes hypothetical quantitative data from a forced degradation study on a solution of this compound (initial concentration: 1 mg/mL) under various stress conditions for 24 hours. This data is for illustrative purposes to indicate potential degradation profiles.
| Condition | Temperature | % Degradation of this compound | Major Degradation Products Detected | Hypothetical % Area of Major Degradants |
| 0.1 M HCl | 60°C | 25% | Acetone, Piperidine Hydrochloride | 15% (Acetone), 10% (Piperidine) |
| 0.1 M NaOH | 60°C | 40% | Methyl Vinyl Ketone, Piperidine | 25% (Methyl Vinyl Ketone), 15% (Piperidine) |
| pH 7 Buffer | 60°C | 5% | Minor unidentified peaks | < 1% each |
| 3% H₂O₂ | 25°C | 10% | Oxidative degradation products | Not fully characterized |
| UV Light (254 nm) | 25°C | < 2% | No significant degradation | - |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add piperidine (0.1 mol) and acetone (0.5 mol).
-
Reagent Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add a 37% aqueous solution of formaldehyde (0.11 mol) dropwise while maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Workup: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove unreacted acetone and other non-basic impurities.
-
Isolation: Basify the aqueous layer with a cold 40% NaOH solution to pH 10-12, keeping the temperature below 15°C. Extract the liberated this compound with dichloromethane (3 x 75 mL).
-
Purification and Salt Formation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the resulting oil in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate this compound hydrochloride. Collect the solid by filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Protocol 2: Forced Degradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 10 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute 1 mL of the stock solution with 9 mL of 1 M HCl to a final concentration of 1 mg/mL.
-
Basic Hydrolysis: Dilute 1 mL of the stock solution with 9 mL of 1 M NaOH to a final concentration of 1 mg/mL.
-
Neutral Hydrolysis: Dilute 1 mL of the stock solution with 9 mL of purified water.
-
Oxidative Degradation: Dilute 1 mL of the stock solution with 9 mL of 30% hydrogen peroxide.
-
-
Incubation: Incubate the prepared solutions at 60°C for 24 hours. Keep a control sample at 4°C in the dark.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Synthesis of this compound via the Mannich Reaction.
Caption: Potential Side Reactions of this compound.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Impact of solvent choice on 1-Piperidinoacetone reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Piperidinoacetone. The following information addresses common issues related to solvent choice and its impact on reaction kinetics, yield, and product stability.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound proceeds via the Mannich reaction. This is a three-component condensation involving piperidine, formaldehyde, and acetone. The reaction begins with the formation of an iminium ion from piperidine and formaldehyde. Subsequently, the enol form of acetone acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl compound, this compound.[1][2]
Q2: How does solvent choice generally affect the Mannich reaction?
A2: Solvent choice is critical in the Mannich reaction as it can influence the rate of reaction, product yield, and the stability of the resulting Mannich base. Protic solvents are often favored as they can stabilize the iminium ion intermediate through hydrogen bonding, which can facilitate the reaction.[3] However, the solvent can also interact with the reactants and products, potentially leading to side reactions or degradation.
Q3: What are the stability concerns for this compound?
A3: this compound, being a β-aminoketone, can be susceptible to a retro-Mannich reaction, especially under neutral or basic conditions. This degradation pathway breaks the molecule back down into its starting materials: piperidine, formaldehyde, and acetone.[4][5] The product is generally more stable under acidic conditions and in its solid, crystalline form.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent choice: The solvent may not be effectively stabilizing the iminium ion intermediate. | Consider switching to a protic solvent like ethanol or methanol, which are known to facilitate Mannich reactions.[3] If using an aprotic solvent, ensure it is of high purity and dry, as water content can affect the reaction. |
| Incorrect pH: The reaction may not be proceeding efficiently if the pH is not optimal for iminium ion formation and stability. | The reaction is often carried out under mildly acidic conditions. If starting with the free base of piperidine, the addition of a catalytic amount of a protic acid can be beneficial. If using a hydrochloride salt of the amine, this often provides the necessary acidic environment. | |
| Formation of Side Products | Self-condensation of acetone: Under strongly basic or acidic conditions, acetone can undergo self-condensation. | Maintain a controlled temperature and avoid excessively harsh pH conditions. The gradual addition of reactants can also minimize side reactions. |
| Reaction with solvent: Protic solvents like alcohols can potentially react with the starting materials or intermediates under certain conditions. | Ensure the reaction temperature is appropriate for the chosen solvent to avoid unwanted side reactions. If side reactions with the solvent are suspected, consider switching to a less reactive solvent. | |
| Product Decomposition During Workup | Exposure to neutral or basic pH: The retro-Mannich reaction is a common degradation pathway for β-aminoketones at pH values around 7.4 and higher.[4] | During aqueous workup, it is advisable to maintain a slightly acidic pH to ensure the stability of the this compound product. |
| Elevated temperatures during solvent removal: Prolonged exposure to heat can promote decomposition. | Use rotary evaporation at a reduced pressure and moderate temperature to remove the solvent. Avoid excessive heating of the crude product. | |
| Difficulty in Product Isolation/Crystallization | Product is soluble in the workup solvent: The choice of solvent for extraction and crystallization is crucial. | If the product is suspected to be in the aqueous layer during extraction, re-extract with a different organic solvent. For crystallization, explore a range of solvent systems (e.g., ethanol/water, isopropanol, acetone) to find one that affords good crystal formation. |
| Presence of impurities: Impurities can inhibit crystallization. | Purify the crude product using an appropriate technique, such as column chromatography, before attempting crystallization. |
Data Presentation: Impact of Solvent on Reaction Parameters
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Reaction Rate | Expected Yield | Potential Issues |
| Ethanol | Polar Protic | 24.5 | Moderate to Fast | Good to Excellent | Potential for side reactions at elevated temperatures. |
| Methanol | Polar Protic | 32.7 | Moderate to Fast | Good to Excellent | Similar to ethanol, with potentially slightly faster rates due to higher polarity. |
| Water | Polar Protic | 80.1 | Variable | Moderate to Good | High polarity can stabilize the iminium ion, but may also lead to competing hydrolysis reactions. Product isolation can be more challenging. |
| Isopropanol | Polar Protic | 18.3 | Moderate | Good | Lower polarity compared to ethanol and methanol may result in a slightly slower reaction rate. |
| Acetonitrile | Polar Aprotic | 37.5 | Slow to Moderate | Fair to Good | Can be a suitable solvent, but may not stabilize the iminium intermediate as effectively as protic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Slow | Poor to Fair | Generally not ideal for Mannich reactions due to lower polarity and inability to stabilize the iminium ion through hydrogen bonding. |
| Toluene | Nonpolar | 2.4 | Very Slow | Poor | Not recommended as the primary solvent due to its inability to dissolve and stabilize the polar intermediates. |
| Solvent-free | - | - | Variable | Good to Excellent | Can be effective, but may require higher temperatures and can lead to a more complex product mixture if not carefully controlled. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound, with variations for different solvent systems.
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Formaldehyde is a known carcinogen and should be handled with extreme care.
Protocol 1: Synthesis in a Protic Solvent (Ethanol)
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Materials:
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Piperidine (1.0 eq)
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37% aqueous formaldehyde solution (1.1 eq)
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Acetone (3.0 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (optional, for pH adjustment)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine in ethanol.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add the aqueous formaldehyde solution to the cooled piperidine solution while stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes.
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Add acetone to the reaction mixture.
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Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
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After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of any salts.
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Filter the reaction mixture to remove any solids.
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The solvent can be removed from the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent system (e.g., ethanol/water).
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Protocol 2: Synthesis in an Aprotic Solvent (Acetonitrile)
-
Materials:
-
Piperidine (1.0 eq)
-
Paraformaldehyde (1.1 eq, as a source of formaldehyde)
-
Acetone (3.0 eq)
-
Acetonitrile (anhydrous, as solvent)
-
A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine piperidine, paraformaldehyde, and anhydrous acetonitrile.
-
Add a catalytic amount of the protic acid.
-
Heat the mixture to a gentle reflux and stir for 1-2 hours to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to room temperature and then add acetone.
-
Continue to stir the reaction at room temperature or with gentle heating for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any unreacted paraformaldehyde or catalyst.
-
Remove the acetonitrile under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualizations
Caption: Mannich reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Catalyst selection for optimizing 1-Piperidinoacetone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Piperidinoacetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the N-alkylation of piperidine with an α-haloacetone , typically chloroacetone or bromoacetone. This is a nucleophilic substitution reaction where the secondary amine (piperidine) acts as the nucleophile, displacing the halide from the α-carbon of the ketone.
An alternative approach is the Mannich reaction , which is a multi-component condensation involving an enolizable ketone (acetone), a non-enolizable aldehyde (like formaldehyde), and a secondary amine (piperidine).[1][2][3] This reaction proceeds via the formation of an iminium ion, which is then attacked by the enol form of the ketone.
Q2: What is the role of a catalyst in the N-alkylation of piperidine with chloroacetone?
A2: While the reaction can proceed without a catalyst, particularly with the more reactive bromoacetone, a catalyst is often employed to improve the reaction rate and yield, especially when using the less expensive chloroacetone. Catalysts can facilitate the reaction in several ways:
-
Base Catalysts: Bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are used to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction.[4] This prevents the protonation of the piperidine, which would render it non-nucleophilic.
-
Phase-Transfer Catalysts (PTCs): In biphasic reaction systems (e.g., an organic solvent and an aqueous base), PTCs like tetrabutylammonium bromide (TBAB) are used to transport the deprotonated amine or the halide ion between the two phases, thereby accelerating the reaction.
Q3: What are the typical solvents used for this synthesis?
A3: The choice of solvent depends on the specific reaction conditions and the catalyst used. Common solvents include:
-
Aprotic polar solvents: Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent choices as they can dissolve both the reactants and the catalyst, and they do not interfere with the nucleophilic substitution.[4]
-
Ketones: Acetone can sometimes be used as both a reactant (in the Mannich reaction) and a solvent.
-
Alcohols: Ethanol can be used, particularly when a base like potassium carbonate is employed.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to check for the disappearance of the starting materials (piperidine and chloroacetone) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the reactants, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and to determine the reaction conversion by integrating the signals of the starting materials and the product.
Catalyst Selection and Performance
The selection of a suitable catalyst is crucial for optimizing the yield and minimizing side reactions in the synthesis of this compound via N-alkylation. Below is a table summarizing the performance of common catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | Reflux | 6 - 8 | 80 - 90 | A common and cost-effective method.[4] |
| NaH | DMF | 0 to RT | 4 - 6 | 85 - 95 | Requires anhydrous conditions.[4] |
| Et₃N | Dichloromethane | RT | 12 - 16 | 75 - 85 | Triethylamine acts as both a base and a solvent. |
| TBAB (Phase-Transfer) | Toluene/H₂O | 80 | 5 - 7 | 88 - 96 | Effective for large-scale synthesis. |
| None (with Bromoacetone) | Acetonitrile | RT | 2 - 4 | >90 | Bromoacetone is more reactive but also more expensive and lachrymatory. |
Note: The yields provided are typical and can vary depending on the specific reaction conditions and scale.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Deactivated piperidine: Protonation of piperidine by the acid byproduct. 3. Poor quality reagents: Degradation of chloroacetone or piperidine. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC or GC-MS. 2. Ensure a sufficient amount of base (e.g., K₂CO₃) is used to neutralize the generated acid.[4] 3. Use freshly distilled piperidine and chloroacetone. |
| Formation of side products | 1. Dialkylation: The product, this compound, can react with another molecule of chloroacetone. 2. Self-condensation of chloroacetone: Chloroacetone can undergo self-condensation in the presence of a base. 3. Formation of benzyl alcohol: In the case of using substituted benzyl chlorides, competitive reaction with hydroxide ions can occur.[5] | 1. Use a slight excess of piperidine and add the chloroacetone dropwise to the reaction mixture.[4] 2. Maintain a lower reaction temperature and add the base slowly. 3. Use a non-aqueous solvent and a non-hydroxide base. |
| Difficulty in product isolation | 1. Product is water-soluble: The product may be lost during aqueous work-up. 2. Emulsion formation: During extraction, an emulsion may form, making separation difficult. 3. Product is an oil: Difficulty in crystallization. | 1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Add a small amount of brine to the separatory funnel to break the emulsion. 3. Purify the product by vacuum distillation or column chromatography. |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with Chloroacetone using Potassium Carbonate
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
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Piperidine
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Chloroacetone
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Potassium Carbonate (anhydrous)
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Acetonitrile (anhydrous)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.1 equivalents) and anhydrous acetonitrile.
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Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
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Slowly add chloroacetone (1.0 equivalent) to the stirred suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation.
Visualizations
Experimental Workflow: N-Alkylation of Piperidine
Caption: Workflow for the synthesis of this compound via N-alkylation.
Logical Relationship: Catalyst Selection Factors
Caption: Factors influencing catalyst selection for this compound synthesis.
References
Validation & Comparative
Purity Analysis of Synthesized 1-Piperidinoacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized 1-Piperidinoacetone and its alternatives, offering detailed experimental protocols and supporting data to aid in the selection of appropriate analytical methodologies. Understanding the purity of synthesized compounds is critical for ensuring the reliability and reproducibility of research data, particularly in the context of drug development where impurities can have significant impacts on efficacy and safety.
Introduction to this compound and Its Alternatives
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality of the final active pharmaceutical ingredient (API). Common synthesis routes, such as the reaction of piperidine with chloroacetone, can introduce impurities that need to be carefully monitored and controlled.
This guide compares the purity analysis of this compound with two common alternatives: N-Acetyl-4-piperidone and 1-(Pyrrolidin-1-yl)propan-2-one. These compounds share structural similarities and may be used in similar synthetic pathways.
Comparative Purity Analysis
The purity of this compound and its alternatives can be assessed using a variety of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective methods. Below is a summary of typical purity data for these compounds.
Table 1: Comparison of Purity Analysis Data
| Compound | Analytical Method | Typical Purity | Key Impurities (Potential) |
| This compound | GC-MS | >95% (projected) | Piperidine, Chloroacetone, 1,3-Dichloroacetone, Bis(piperidin-1-yl)acetone |
| HPLC (with derivatization) | >95% (projected) | As above | |
| ¹H NMR | >95% (projected) | As above, plus residual solvents | |
| N-Acetyl-4-piperidone | GC | ≥96.0%[1] | Starting materials, by-products from acetylation |
| HPLC | >98%[2] | As above | |
| NMR | Consistent with structure[2] | As above | |
| 1-(Pyrrolidin-1-yl)propan-2-one | Not Specified | ≥97%[3] | Pyrrolidine, Chloroacetone, residual solvents |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium, constant flow rate of 1.2 mL/min.
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra, which can be compared to spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
Due to the lack of a strong chromophore in this compound, direct UV detection in HPLC can be challenging. A pre-column derivatization step is therefore recommended to introduce a UV-active moiety.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.01 M phosphate buffer (pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for dansyl chloride).
Derivatization Protocol (with Dansyl Chloride):
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To 1 mL of the sample solution in acetonitrile, add 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).
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Add 1 mL of a 10 mg/mL solution of dansyl chloride in acetone.
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Vortex the mixture and heat at 60°C for 30 minutes.
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Cool to room temperature and filter before injection.
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination
¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used for quantitative purity assessment.
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Sample Preparation:
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Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve in approximately 0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition and Analysis:
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Acquire ¹H and ¹³C NMR spectra.
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Purity is determined by comparing the integrals of the signals corresponding to the analyte with those of any observed impurities.
-
The chemical shifts of the protons and carbons in this compound will be characteristic of its structure. For example, in the ¹H NMR spectrum, one would expect to see signals for the methyl protons adjacent to the carbonyl group, the methylene protons between the nitrogen and the carbonyl, and the protons of the piperidine ring.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Caption: Workflow for HPLC purity analysis with derivatization.
Caption: Workflow for NMR-based purity determination.
Conclusion
The purity analysis of synthesized this compound is crucial for its application in research and drug development. This guide has provided a comparative overview of analytical methods and presented detailed, albeit representative, protocols for GC-MS, HPLC, and NMR analysis. While specific experimental data for this compound is limited, the methodologies outlined for similar compounds such as N-Acetyl-4-piperidone and 1-(Pyrrolidin-1-yl)propan-2-one offer a solid foundation for developing and validating robust purity assays. Researchers are encouraged to adapt these protocols and perform thorough method validation to ensure the quality and reliability of their synthesized materials.
References
A Comparative Study of Synthesis Methods for 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Building Block
1-Piperidinoacetone, a versatile synthetic intermediate, plays a crucial role in the development of various pharmaceutical compounds. Its synthesis can be approached through several established chemical transformations. This guide provides a comparative analysis of three primary methods for the synthesis of this compound: the Mannich reaction, nucleophilic substitution of a haloacetone, and reductive amination. Each method is evaluated based on experimental data, with detailed protocols provided to facilitate replication and adaptation in a research setting.
At a Glance: Comparison of Synthesis Methods
| Method | Reactants | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Mannich Reaction | Acetone, Formaldehyde, Piperidine Hydrochloride | ~70-80% | 4-6 hours | One-pot reaction, readily available starting materials. | Requires careful pH control, potential for side product formation. |
| Nucleophilic Substitution | Chloroacetone, Piperidine | ~60-70% | 2-4 hours | Simple procedure, relatively fast reaction. | Chloroacetone is a lachrymator and requires careful handling, potential for over-alkylation. |
| Reductive Amination | 1-Amino-2-propanone (or precursor), Piperidine, Reducing Agent | Variable (dependent on specific protocol) | 12-24 hours | High specificity, milder conditions possible with certain reducing agents. | Requires synthesis of aminoacetone or a suitable precursor, can be a multi-step process. |
Method 1: The Mannich Reaction
The Mannich reaction is a classic and widely utilized method for the synthesis of β-aminoketones.[1][2][3][4] It involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine, in this case, piperidine.[5][6] The reaction is typically carried out under acidic conditions, which facilitates the formation of the reactive Eschenmoser's salt intermediate.[5]
Experimental Protocol
A one-pot synthesis of this compound can be achieved via a proline-catalyzed three-component Mannich reaction.[7]
-
Reaction Setup: To a solution of acetone (10 mmol) and piperidine hydrochloride (10 mmol) in ethanol (20 mL), add formaldehyde (37% aqueous solution, 10 mmol).
-
Catalyst Addition: Add L-proline (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.
Caption: Mannich reaction pathway for this compound synthesis.
Method 2: Nucleophilic Substitution of a Haloacetone
This method involves the direct alkylation of piperidine with a haloacetone, typically chloroacetone. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of piperidine acts as a nucleophile, displacing the halide from the α-carbon of the ketone.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (10 mmol) in a suitable solvent such as acetonitrile or ethanol (20 mL).
-
Reagent Addition: Slowly add chloroacetone (10 mmol) to the solution at room temperature with stirring. An excess of piperidine can be used to act as both reactant and base to neutralize the formed HCl.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to increase the rate if necessary.
-
Work-up: Filter the reaction mixture to remove the piperidinium chloride salt. Wash the filtrate with water to remove any remaining salt.
-
Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Caption: Nucleophilic substitution pathway for this compound.
Method 3: Reductive Amination
Reductive amination offers an alternative route to this compound, involving the reaction of an amino ketone (1-amino-2-propanone) or a suitable precursor with piperidine in the presence of a reducing agent.[8] This method can provide high selectivity and is often performed under mild conditions.
Experimental Protocol
This protocol is based on the reductive amination of a ketone with a secondary amine.
-
Reaction Setup: In a round-bottom flask, combine 1-amino-2-propanone hydrochloride (10 mmol) and piperidine (12 mmol) in a solvent such as methanol or dichloromethane (30 mL).
-
pH Adjustment: Add a weak acid, such as acetic acid, to maintain a slightly acidic pH (around 5-6), which is optimal for iminium ion formation.
-
Reducing Agent Addition: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 15 mmol) or sodium cyanoborohydride (NaBH₃CN, 15 mmol), portion-wise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Reductive amination pathway for this compound.
Conclusion
The choice of synthesis method for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials and reagents, and the specific requirements for purity and yield. The Mannich reaction offers a convergent and efficient one-pot approach, while nucleophilic substitution provides a simpler and often faster alternative. Reductive amination, although potentially longer and more complex, can offer high selectivity and milder reaction conditions. The experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.
References
- 1. Recent progress in the chemistry of β-aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
1-Piperidinoacetone vs. Other Mannich Bases in Organic Reactions: A Comparative Guide
In the realm of organic synthesis, Mannich bases serve as versatile intermediates, prized for their utility in constructing complex nitrogen-containing molecules. Among these, 1-Piperidinoacetone holds a significant position. This guide provides an objective comparison of this compound's performance against other common Mannich bases, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Performance in the Mannich Reaction: A Quantitative Comparison
The Mannich reaction, a cornerstone of C-C bond formation, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The choice of the secondary amine is a critical parameter influencing the reaction's efficiency. Here, we compare the performance of piperidine and dimethylamine in the Mannich reaction with acetone and formaldehyde, leading to the formation of this compound and N,N-dimethylaminoacetone, respectively.
| Mannich Base | Secondary Amine | Substrate | Yield (%) | Reaction Conditions | Reference |
| This compound (as hydrochloride) | Piperidine | Acetophenone | 90% | Reflux in ethanol with formaldehyde and piperidine hydrochloride. | [1] |
| N,N-dimethylaminoacetone | Dimethylamine | Generic Ketone | 76% | Stirred at room temperature for 24 h with formaldehyde in DMSO. | [2] |
| 2-thienyl-β-dimethylaminoethyl ketone hydrochloride | Dimethylamine | 2-Acetylthiophene | 58% | Refluxed for 3 h with paraformaldehyde and dimethylamine hydrochloride in 95% ethanol. | [3] |
| β-dimethylaminopropiophenone hydrochloride | Dimethylamine | Acetophenone | 53% | Refluxed for 3 h with paraformaldehyde and dimethylamine hydrochloride in 95% ethanol. | [3] |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides valuable insights into the relative efficiencies of these amines in Mannich reactions. The high yield reported for the synthesis of a piperidine-based Mannich product from acetophenone suggests that piperidine is a highly effective amine in this transformation.
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental protocols for the synthesis of Mannich bases using piperidine and dimethylamine are provided below.
Synthesis of Phenyl-β-piperidino-ethylketone Hydrochloride
This protocol describes the synthesis of a Mannich base from acetophenone, piperidine, and formaldehyde, which resulted in a 90% yield.[1]
Materials:
-
Acetophenone
-
Piperidine hydrochloride
-
Formaldehyde
-
Ethanol
Procedure:
-
A mixture of acetophenone, piperidine hydrochloride, and formaldehyde is refluxed in ethanol.
-
The reaction progress is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate the phenyl-β-piperidino-ethylketone hydrochloride product.
Synthesis of a Generic β-Amino Ketone using Dimethylamine
This protocol outlines a general procedure for the Mannich reaction of a ketone with formaldehyde and dimethylamine, yielding the corresponding β-amino ketone in 76% yield.[2]
Materials:
-
Ketone (2.0 eq)
-
Formaldehyde (37% aq. solution, 1.0 eq)
-
Dimethylamine (40% aq. solution, 1.1 eq)
-
DMSO
-
Ethyl acetate
-
2N HCl
-
2N NaOH
Procedure:
-
The ketone, formaldehyde solution, dimethylamine solution, and DMSO are combined in a reaction vessel equipped with a mechanical stirrer.
-
The resulting mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is extracted three times with ethyl acetate.
-
The combined organic layer is acidified to pH 2 with 2N HCl to form the hydrochloride salt, which is then extracted into the aqueous phase.
-
The aqueous layer is basified to pH 9 with 2N NaOH to liberate the free amine.
-
The free amine is extracted into ethyl acetate, and the solvent is removed under reduced pressure to yield the final product.
Logical Workflow of the Mannich Reaction
The Mannich reaction proceeds through a well-established mechanism. The following diagram illustrates the key steps involved in the formation of a Mannich base.
Caption: General workflow of the Mannich reaction.
Conclusion
Based on the available data, piperidine demonstrates high efficiency in the Mannich reaction, as evidenced by the high yield achieved in the synthesis of phenyl-β-piperidino-ethylketone hydrochloride.[1] While a direct, side-by-side comparison with dimethylamine in the synthesis of the corresponding acetone-derived Mannich bases under identical conditions is not available in the reviewed literature, the presented data suggests that piperidine is a robust and effective choice for this transformation. The selection of the amine will ultimately depend on the specific substrate, desired product characteristics, and reaction optimization. The provided protocols offer a starting point for researchers to explore these reactions in their own laboratories.
References
Comparative Guide to the Validation of Analytical Methods for 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative determination of 1-Piperidinoacetone. Given the structural characteristics of this compound, this document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The guide details hypothetical yet representative experimental protocols and expected validation parameters based on established methods for analogous compounds.
Introduction to Analytical Approaches for this compound
This compound, a ketone derivative of piperidine, is a small, polar, and basic compound. The selection of an appropriate analytical method is crucial for its accurate quantification in various matrices, including in-process control samples and final product formulations. The primary challenges in its analysis include its potential for volatility and the lack of a strong chromophore, which may necessitate derivatization for sensitive UV detection in HPLC.
This guide explores a Reversed-Phase HPLC (RP-HPLC) method, a common and robust technique for polar compounds, and a GC-MS method, which is well-suited for volatile and semi-volatile analytes. The performance of these methods is compared based on typical validation parameters such as linearity, precision, accuracy, and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method
An RP-HPLC method offers versatility and is widely available in analytical laboratories. For a compound like this compound that lacks a significant UV-absorbing moiety, derivatization can be employed to enhance detection sensitivity. However, direct detection at low UV wavelengths (e.g., 210 nm) is also a possibility, particularly for quality control purposes where concentration levels may be higher.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., 0.01 M phosphate buffer, pH 6.8) and a polar organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 95:5 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary (HPLC)
The following table summarizes the expected performance characteristics of a validated RP-HPLC method for this compound. These values are based on typical performance for similar small molecules.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range (µg/mL) | - | 1 - 100 |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999; baseline resolution from other components |
HPLC Workflow Diagram
Caption: Workflow for the validation of an HPLC method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful alternative for the analysis of this compound, offering high selectivity and sensitivity. Its volatility makes it amenable to gas chromatography. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range and filter if necessary.
-
Method Validation Summary (GC-MS)
The following table outlines the expected performance of a validated GC-MS method for this compound.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range (µg/mL) | - | 0.1 - 25 |
| Precision (%RSD) | ≤ 5.0% | < 3.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.1 µg/mL |
| Specificity | Unique mass spectrum and retention time | No co-eluting peaks with similar mass spectra |
GC-MS Workflow Diagram
Caption: Workflow for the validation of a GC-MS method for this compound.
Comparison of HPLC and GC-MS Methods
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. |
| Sensitivity | Moderate; may require derivatization for high sensitivity. | High, typically in the low ng/mL range. |
| Selectivity | Good; based on retention time. | Excellent; based on both retention time and mass spectrum. |
| Instrumentation | Widely available in most analytical labs. | Less common than HPLC, requires specialized equipment. |
| Sample Volatility | Not a requirement. | Analyte must be volatile and thermally stable. |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times. |
| Cost | Lower initial and operational costs. | Higher initial and maintenance costs. |
Conclusion
Both HPLC and GC-MS are viable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
RP-HPLC is a robust and cost-effective method suitable for routine quality control where high sensitivity may not be the primary concern. Its simplicity and high throughput make it an attractive option.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and when definitive identification is required.
For comprehensive validation, it is recommended to perform a full suite of validation experiments as outlined by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection, limit of quantitation, and robustness. The data presented in this guide serves as a foundational template for developing and validating a suitable analytical method for this compound.
Comparative Biological Activity of Piperidone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various piperidone derivatives, which are structurally related to 1-piperidinoacetone. The information is compiled from recent studies and presented to facilitate the understanding of their potential as therapeutic agents.
While specific literature on "this compound" derivatives is limited, extensive research has been conducted on structurally similar compounds, particularly N-substituted 4-piperidone analogues. These compounds have demonstrated significant potential in anticancer and antimicrobial applications. This guide will focus on these analogues, presenting key quantitative data, experimental methodologies, and illustrating relevant biological pathways.
Anticancer Activity of Furfurylidene 4-Piperidone Analogs
A series of furfurylidene 4-piperidone analogs have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. These compounds are designed based on the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore and are believed to exert their effect by interacting with cellular thiols, thus avoiding the mutagenicity associated with DNA-targeting agents.[1]
Data Summary: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 2d | Molt-4 (Leukemia) | MTT | Significant Cytotoxicity | 5-Fluorouracil | - |
| 3d | Molt-4 (Leukemia) | MTT | Significant Cytotoxicity | 5-Fluorouracil | - |
| 2 | Human Leukemia | SRB | Equipotent to Doxorubicin | Doxorubicin | - |
| 2a | Human Leukemia | SRB | Equipotent to Doxorubicin | Doxorubicin | - |
| 2d | Human Leukemia | SRB | Equipotent to Doxorubicin | Doxorubicin | - |
| 3d | Human Leukemia | SRB | Equipotent to Doxorubicin | Doxorubicin | - |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth. (-) Indicates that a specific value was not provided in the source material, but the activity was described as significant or equipotent.
Experimental Protocols: Anticancer Assays
MTT Assay: The in vitro cytotoxicity of the synthesized compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cancer cells (e.g., Molt-4) were seeded in 96-well plates and incubated.
-
The cells were then treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil).
-
After a specified incubation period, MTT solution was added to each well.
-
The resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
SRB Assay: The Sulforhodamine B (SRB) assay was also employed to evaluate the cytotoxic effects.[1]
-
Human leukemia cells were seeded in 96-well plates.
-
The cells were treated with the test compounds and a reference drug (e.g., Doxorubicin).
-
After incubation, the cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
The unbound dye was washed away, and the protein-bound dye was solubilized.
-
The absorbance was measured to determine the cell density.
In Vivo Anticancer Activity: The anticancer potential of promising compounds was further evaluated in an in vivo model using Ehrlich ascites carcinoma (EAC)-bearing Swiss albino mice.[1]
Logical Relationship: Anticancer Drug Development Workflow
Caption: Workflow for the development of anticancer piperidone analogs.
Antimicrobial Activity of N-Methyl-4-piperidone-Derived Monoketone Curcuminoids
A series of N-methyl-4-piperidone-derived monoketone curcuminoids (MKCs) were synthesized and screened for their antimicrobial activity against a panel of cariogenic bacteria.[2][3]
Data Summary: Antimicrobial Activity (MIC Values in µg/mL)
| Compound (R-group) | S. mutans | S. salivarius | L. paracasei | S. mitis | S. sanguinis | S. sobrinus | E. faecalis |
| 1 (H) | >1000 | 500 | 500 | 500 | 500 | >1000 | >1000 |
| 10 (3,4,5-OMe) | >1000 | >1000 | 500 | 500 | 500 | >1000 | >1000 |
| 13 (3-F) | 250 | >1000 | >1000 | 500 | 500 | 250 | >1000 |
| Chlorhexidine | 0.46 | 0.92 | 1.84 | 0.92 | 0.92 | 0.46 | 3.68 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Notably, none of the tested compounds displayed antifungal activity against Candida albicans and Candida krusei at concentrations up to 100 µg/mL.[2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized MKCs was determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3]
-
Bacterial strains were cultured in an appropriate broth medium.
-
The test compounds were serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of each bacterial strain was added to the wells.
-
The plates were incubated under suitable conditions.
-
The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth.
-
To determine the MBC, aliquots from the wells showing no growth were subcultured on agar plates. The MBC was the lowest concentration that resulted in a significant reduction in the number of viable bacteria.
Signaling Pathway: Postulated Mechanism of Action
While the exact mechanism of action for these MKCs is not fully elucidated, their lipophilicity is believed to play a crucial role in their antibacterial activity. The N-methyl-4-piperidone moiety appears to enhance the compound's ability to penetrate the bacterial cell wall.[3]
Caption: Postulated mechanism of antimicrobial action.
Conclusion
The reviewed studies demonstrate that piperidone-based scaffolds are promising for the development of novel therapeutic agents. Furfurylidene 4-piperidone analogs have shown significant anticancer activity, with some compounds exhibiting potency comparable to the standard drug doxorubicin.[1] Similarly, N-methyl-4-piperidone-derived monoketone curcuminoids have displayed moderate antibacterial activity against various cariogenic bacteria.[2][3] Further structure-activity relationship (SAR) studies and lead optimization are warranted to enhance the efficacy and selectivity of these compounds for potential clinical applications.
References
A Comparative Guide to the Reactivity of 1-Piperidinoacetone and Structurally Similar Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-piperidinoacetone with other α-substituted ketones, namely 1-pyrrolidinoacetone, 1-morpholinoacetone, and chloroacetone. The reactivity of these compounds is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where they often serve as key intermediates. This document synthesizes theoretical principles and available experimental data to offer insights into their relative reactivity.
Introduction to α-Substituted Ketones
α-substituted ketones are a class of organic compounds characterized by a ketone functional group with a substituent at the adjacent (alpha) carbon. The nature of this substituent significantly influences the chemical properties of the molecule, including the reactivity of both the carbonyl group and the α-carbon. This compound, 1-pyrrolidinoacetone, and 1-morpholinoacetone are α-amino ketones, also known as Mannich bases. Chloroacetone, an α-halo ketone, serves as a common reference for reactivity comparisons due to the well-understood electron-withdrawing nature of the chlorine atom.
The reactivity of these ketones can be assessed through various reactions, including nucleophilic attack at the carbonyl carbon, reactions at the α-carbon via enol or enolate intermediates, and nucleophilic substitution of the α-substituent.
Theoretical Framework for Reactivity Comparison
The reactivity of the α-amino ketones in this guide is primarily governed by the electronic and steric properties of the heterocyclic amine substituent. The nitrogen atom's lone pair of electrons can participate in resonance and inductive effects, influencing the electron density at the carbonyl carbon and the acidity of the α-protons.
A key indicator of the reactivity of the parent secondary amines (piperidine, pyrrolidine, and morpholine) is their nucleophilicity. A higher nucleophilicity of the amine generally translates to a greater electron-donating ability, which can, in turn, affect the reactivity of the corresponding α-amino ketone. Density Functional Theory (DFT) studies have established the following order of nucleophilicity for these amines:
Pyrrolidine > Piperidine > Morpholine
This trend is attributed to a combination of factors including ring strain and the inductive effect of the oxygen atom in morpholine, which withdraws electron density and reduces the nitrogen's nucleophilicity. Consequently, it is hypothesized that the reactivity of the corresponding α-amino ketones, particularly in reactions where the nitrogen's electron-donating ability is crucial, will follow a similar trend.
For chloroacetone, the highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It also increases the acidity of the α-protons, facilitating enolate formation.
The following diagram illustrates the key structural features influencing the reactivity of these ketones.
Figure 1. Conceptual diagram of factors influencing the relative reactivity of the compared ketones.
Quantitative Data Comparison
Direct comparative experimental data for the reactivity of this compound, 1-pyrrolidinoacetone, and 1-morpholinoacetone under identical conditions is scarce in the published literature. However, we can draw inferences from the nucleophilicity of the parent amines and the known reactivity of chloroacetone.
| Compound | Reaction | Rate Constant (k) | Conditions | Reference |
| Chloroacetone | Reaction with OH⁻ (Hydrolysis) | 0.011 M⁻¹s⁻¹ | 25 °C | [1] |
| 1-Pyrrolidinoacetone | Haloform Reaction | Data not available | - | - |
| This compound | Haloform Reaction | Data not available | - | - |
| 1-Morpholinoacetone | Haloform Reaction | Data not available | - | - |
Table 1. Available quantitative data and inferred reactivity. The reactivity of the α-amino ketones is inferred from the nucleophilicity of the parent amines.
Based on the theoretical principles discussed, the expected order of reactivity in reactions involving enolate formation (such as the haloform reaction) would be influenced by the electron-donating ability of the amino group. A stronger electron-donating group would decrease the acidity of the α-protons, thus slowing down the initial deprotonation step. Therefore, the expected order of reactivity in a base-catalyzed haloform reaction would be:
1-Morpholinoacetone > this compound > 1-Pyrrolidinoacetone
Conversely, in reactions involving nucleophilic attack at the carbonyl carbon, the electron-donating amino group would decrease the electrophilicity of the carbonyl carbon, making it less reactive than chloroacetone.
Experimental Protocols
To facilitate direct comparison of reactivity, a standardized experimental protocol is essential. The iodoform test, a variant of the haloform reaction, is a well-established method for the identification of methyl ketones and can be adapted for quantitative comparison by monitoring the rate of iodoform precipitation or the consumption of iodine.
Experimental Protocol: Comparative Iodoform Test
Objective: To compare the relative reactivity of this compound, 1-pyrrolidinoacetone, 1-morpholinoacetone, and chloroacetone in the iodoform reaction.
Materials:
-
This compound
-
1-Pyrrolidinoacetone
-
1-Morpholinoacetone
-
Chloroacetone
-
Iodine-Potassium Iodide (I₂/KI) solution (0.1 M in I₂)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Dioxane (or other suitable solvent to ensure miscibility)
-
Distilled water
-
Spectrophotometer
-
Thermostated water bath
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of each ketone in dioxane.
-
Reaction Setup: In a cuvette, mix 1.0 mL of the ketone solution with 1.0 mL of 2 M NaOH solution.
-
Initiation of Reaction: Place the cuvette in a spectrophotometer set to a wavelength where the I₂/KI solution has a strong absorbance (e.g., 353 nm). Initiate the reaction by adding 1.0 mL of the I₂/KI solution and start recording the absorbance at regular time intervals.
-
Data Analysis: The rate of reaction can be determined by monitoring the disappearance of the iodine color (decrease in absorbance). The initial rate can be calculated from the slope of the absorbance vs. time plot.
Expected Outcome: The rate of iodine consumption will be proportional to the rate of enolate formation. A faster decrease in absorbance indicates a higher reaction rate.
The following workflow diagram illustrates the proposed experimental procedure.
Figure 2. Experimental workflow for the comparative iodoform test.
Conclusion
To obtain definitive quantitative comparisons, a standardized experimental protocol, such as the proposed comparative iodoform test, should be employed. The data generated from such studies would be invaluable for researchers in the rational design of synthetic routes and the development of novel chemical entities.
References
The Efficacy of 1-Piperidinoacetone as a Precursor in Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel active pharmaceutical ingredients (APIs) often relies on the strategic selection of versatile precursor molecules. Among these, compounds containing the piperidine scaffold are of significant interest due to their prevalence in a wide array of pharmaceuticals. This guide provides a comprehensive comparison of the efficacy of 1-Piperidinoacetone, a Mannich base, as a precursor in drug synthesis against other common alternatives for creating piperidine-containing molecules.
Introduction to this compound
This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a β-amino ketone.[1][2] Such compounds are typically synthesized through the Mannich reaction, a three-component condensation of an amine (piperidine), a non-enolizable aldehyde (formaldehyde), and a compound with an active hydrogen atom (acetone).[3][4][5] Mannich bases are valuable intermediates in organic synthesis, providing a scaffold for further molecular elaboration.[3][6][7][8]
While direct and widespread application of this compound as a named precursor in the synthesis of blockbuster drugs is not extensively documented in publicly available literature, its structural motif as a β-amino ketone involving a piperidine ring makes it a highly relevant subject for exploring potential synthetic pathways. The Mannich reaction itself is a cornerstone in the synthesis of many pharmaceutical compounds.[3][8][9]
Comparative Analysis of Precursors
The utility of a precursor is determined by factors such as reaction efficiency, atom economy, scalability, and the versatility to generate diverse molecular architectures. Here, we compare the potential of this compound with other established precursors for piperidine-containing APIs.
Data Presentation: Precursor Comparison
| Precursor/Method | Target Moiety | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| This compound (as a Mannich Base) | β-Amino ketone with piperidine | 60-90% (for Mannich reaction) | Mild; often one-pot synthesis at room temperature or with gentle heating.[10] | One-pot synthesis, readily available starting materials, versatile intermediate for further reactions.[3] | Limited direct citation in large-scale API synthesis; potential for side reactions. |
| 2-Bromopyridine | 2-Substituted piperidine | 70-85% (overall) | Multi-step; often involves Grignard reaction and catalytic hydrogenation. | Well-established routes for specific targets like Pipradrol.[11] | Multi-step synthesis, use of organometallic reagents, potentially harsh reaction conditions. |
| Ritalinic Acid | Methylphenidate and analogues | 90-99% (esterification) | Esterification with acid catalyst (e.g., HCl, thionyl chloride).[7][10][12] | High conversion rates for specific esterification, direct precursor to the final API. | Limited to the synthesis of ritalinic acid derivatives. |
| Nitro-Mannich Reaction | Substituted piperidines | 70-95% | Stereoselective methods available, often requires a catalyst.[6] | High stereocontrol, versatile for creating complex piperidine structures.[6] | May require specialized catalysts and chiral auxiliaries. |
Experimental Protocols
Protocol 1: Synthesis of a Mannich Base (General Procedure)
This protocol describes a general method for the synthesis of a β-amino ketone, analogous to this compound.
Materials:
-
Ketone (e.g., Acetone)
-
Secondary Amine (e.g., Piperidine)
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Ethanol
-
Hydrochloric Acid (optional, for salt formation)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the ketone and the secondary amine in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of formaldehyde solution to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation or crystallization. If desired, the free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent.
Protocol 2: Synthesis of Methylphenidate from Ritalinic Acid
This protocol outlines the esterification of ritalinic acid to form methylphenidate.[7][10][12]
Materials:
-
dl-threo-Ritalinic Acid
-
Methanol
-
Hydrogen Chloride (gas) or Thionyl Chloride
-
Isopropanol (as anti-solvent)
Procedure:
-
To a suspension of dl-threo-ritalinic acid in methanol, introduce hydrogen chloride gas or add thionyl chloride at a low temperature (e.g., 0-10°C).
-
Allow the reaction mixture to stir at a controlled temperature (e.g., below 45°C) for several hours (e.g., 20 hours).[7]
-
Monitor the conversion to methylphenidate using HPLC.
-
Upon completion, the excess methanol and acid catalyst are removed.
-
The product, methylphenidate hydrochloride, is precipitated by the addition of an anti-solvent like isopropanol and collected by filtration.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate key concepts in the synthesis of piperidine-containing compounds.
Caption: A generalized workflow for API synthesis.
Caption: The Mannich reaction for this compound synthesis.
Caption: A simplified decision tree for precursor selection.
Conclusion
This compound, as a representative Mannich base, holds significant potential as a versatile precursor in drug synthesis. Its formation via the one-pot Mannich reaction from readily available starting materials is a key advantage. While it may not be a direct named precursor in many established large-scale syntheses, the underlying Mannich reaction is a powerful tool for generating β-amino ketones that serve as crucial intermediates for building complex piperidine-containing APIs.
The choice of precursor ultimately depends on the specific target molecule, the need for stereochemical control, and the desired scale of the synthesis. For rapid access to β-amino ketone scaffolds with a piperidine moiety, the pathway involving intermediates like this compound is highly efficient. For syntheses requiring high stereoselectivity or following established multi-step routes to specific APIs, alternative precursors like substituted pyridines or functionalized acids may be more appropriate. Researchers and drug development professionals should consider the strategic advantages of Mannich bases like this compound when designing novel synthetic routes to piperidine-containing drug candidates.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Compound 1-(piperidin-1-yl)propan-2-one - Chemdiv [chemdiv.com]
- 3. oarjbp.com [oarjbp.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some Mannich base derivatives [repository.sustech.edu]
- 8. jofamericanscience.org [jofamericanscience.org]
- 9. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Regioselective synthesis of Mannich bases from unsymmetrical ketones and immonium salts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 1-Piperidinoacetone Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 1-Piperidinoacetone. It includes potential impurity profiles based on a likely synthetic route, a comparison of analytical techniques with supporting data, and detailed experimental protocols.
Introduction to this compound and Potential Impurities
This compound, also known as 1-(piperidin-1-yl)propan-2-one, is a chemical intermediate.[1][2] The purity of such intermediates is critical in research and pharmaceutical development to ensure the safety and efficacy of the final product. Impurities can arise from the manufacturing process, degradation, or improper storage.
A common and efficient method for the synthesis of α-amino ketones like this compound is the Mannich reaction.[3][4][5] This three-component condensation reaction involves an active hydrogen compound (acetone), an aldehyde (formaldehyde), and a secondary amine (piperidine).[4] Based on this synthetic pathway, a profile of potential process-related impurities can be predicted.
Potential Process-Related Impurities:
-
Starting Materials:
-
Piperidine
-
Acetone
-
Formaldehyde
-
-
Intermediates and By-products:
-
Piperidinomethanol (from the reaction of piperidine and formaldehyde)
-
Diacetone alcohol and Mesityl oxide (from the self-condensation of acetone)
-
Bis-piperidino methane (from the reaction of piperidine and formaldehyde)
-
Quaternary ammonium salts
-
Potential Degradation Products:
The chemical structure of this compound, containing a ketone and a tertiary amine, is susceptible to degradation under various stress conditions.
-
Oxidation: The tertiary amine can be oxidized to form this compound N-oxide.
-
Hydrolysis: Cleavage of the carbon-nitrogen bond under acidic or basic conditions could lead to the formation of piperidine and other degradation products.
-
Photolytic Degradation: Exposure to light may induce degradation, leading to a variety of products.[6]
Comparison of Analytical Methods for Impurity Profiling
The selection of an appropriate analytical method is crucial for the accurate identification and quantification of impurities. The following table compares common analytical techniques for the characterization of this compound and its potential impurities.
| Analytical Method | Principle | Strengths | Weaknesses | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for purity and stability testing.[3][6] | May require derivatization for compounds without a UV chromophore. | Quantification of known and unknown impurities, stability-indicating assays. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | Excellent for the analysis of volatile and semi-volatile impurities. Provides structural information for identification.[7] | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of residual starting materials and volatile by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard. | Lower sensitivity compared to chromatographic methods. | Structural confirmation of the active substance and characterization of isolated impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Rapid and non-destructive. Useful for identifying the presence of expected functional groups and for raw material identification. | Generally not suitable for quantifying low levels of impurities. Provides limited structural information for complex mixtures. | Raw material verification and identification of major components. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general procedure for a stability-indicating reversed-phase HPLC method. Method development and validation would be required for specific applications.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation and process-related impurities.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound at a similar concentration.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 48 hours.[6]
-
Visualizations
Caption: Synthesis of this compound via Mannich reaction and potential impurity formation.
References
- 1. This compound | C8H15NO | CID 81243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6784-61-8 [amp.chemicalbook.com]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Piperidinoacetone: A Comparative Guide to its Catalytic Performance
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of 1-Piperidinoacetone's performance in key organic reactions, juxtaposed with commonly used alternatives. Due to a notable lack of specific quantitative data for this compound's catalytic activity in the scientific literature, this guide will focus on presenting established data for widely recognized alternative catalysts in several reaction classes where a secondary amine like this compound could theoretically be employed.
The Mannich Reaction: A Powerful Tool for C-C Bond Formation
The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. It is a three-component reaction between an aldehyde, a primary or secondary amine, and a carbonyl compound.
Comparative Performance in the Mannich Reaction
| Catalyst | Aldehyde | Amine | Ketone | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) (syn) |
| (S)-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 48 | 80 | - | 96 |
| (S)-Proline | p-Chlorobenzaldehyde | p-Anisidine | Acetone | 48 | 61 | - | 93 |
| (S)-Proline | Benzaldehyde | p-Anisidine | Acetone | 48 | 40 | - | 87 |
| (S)-Proline | p-Nitrobenzaldehyde | p-Anisidine | Hydroxyacetone | 3 | 95 | >95:5 | >99 |
| (S)-Proline | Benzaldehyde | p-Anisidine | Hydroxyacetone | 16 | 78 | >95:5 | 96 |
| (S)-Proline | Isopropyl aldehyde | p-Anisidine | Hydroxyacetone | 12 | 65 | >95:5 | 99 |
Experimental Protocol: Three-Component Mannich Reaction Catalyzed by (S)-Proline
This protocol is adapted from established methods for the synthesis of β-amino ketones.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
(S)-Proline (0.1 - 0.2 mmol, 10-20 mol%)
-
Ketone (e.g., Acetone or Hydroxyacetone) (used as solvent or co-solvent)
-
Appropriate reaction solvent (e.g., DMSO, THF, CH2Cl2)
Procedure:
-
To a stirred solution of the aldehyde and amine in the chosen solvent, add the ketone.
-
Add (S)-proline to the mixture.
-
Stir the reaction at the desired temperature (typically room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried over a suitable drying agent (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Proline-Catalyzed Mannich Reaction
Caption: Workflow for a typical proline-catalyzed Mannich reaction.
The Aldol Condensation: A Classic Carbonyl Reaction
The aldol condensation is another cornerstone of organic synthesis, in which an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.
Comparative Performance in Aldol Condensation
While data for this compound is unavailable, the aldol condensation of benzaldehyde and acetone is a classic example often catalyzed by simple bases like sodium hydroxide.
| Catalyst | Aldehyde | Ketone | Solvent | Time (min) | Yield (%) |
| Sodium Hydroxide | Benzaldehyde | Acetone | Ethanol/Water | 30 | 90.6 |
Experimental Protocol: Aldol Condensation of Benzaldehyde and Acetone
This procedure is a standard method for the synthesis of dibenzalacetone.[1]
Materials:
-
Benzaldehyde (41.13 mmol, 2.9 equiv)
-
Acetone (14.36 mmol, 1.0 eq)
-
Sodium Hydroxide (22.55 mmol, 1.6 eq)
-
Ethanol
-
Distilled Water
Procedure:
-
A solution of sodium hydroxide in distilled water is added to a stirred solution of benzaldehyde in ethanol at room temperature.[1]
-
Acetone is then added to the reaction mixture.[1]
-
The mixture is stirred at room temperature for 30 minutes.[1]
-
The precipitated product is collected by suction filtration and washed with a 1:1 ethanol/water mixture.[1]
-
The product is dried to yield yellow crystals.[1]
Signaling Pathway for Base-Catalyzed Aldol Condensation
Caption: Mechanism of a base-catalyzed aldol condensation.
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.
Comparative Performance in the Henry Reaction
Data for this compound is not available in the literature. Solid base catalysts have been explored for the Henry reaction between benzaldehyde and nitromethane.
| Catalyst | Aldehyde | Nitroalkane | Method | Time | Yield (%) |
| Solid Base (LDHs) | Benzaldehyde | Nitromethane | Conventional (90°C) | - | Good |
| Solid Base (LDHs) | Benzaldehyde | Nitromethane | Microwave | - | Good |
| Solid Base (LDHs) | Benzaldehyde | Nitromethane | Sonoenergy | - | Good |
The Michael Addition
The Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
Comparative Performance in Michael Addition
Specific data for this compound is absent from published research. The Michael addition of nitromethane to chalcones can be catalyzed by bases like DBU.
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) |
| DBU | 2'-hydroxychalcone | Nitromethane | Nearly quantitative |
| DBU | 2'-hydroxycinamylideneacetophenone | Nitromethane | Nearly quantitative |
Conclusion
While this compound's structural similarity to other secondary amine catalysts suggests potential utility in reactions such as the Mannich, aldol, Henry, and Michael additions, a comprehensive search of scientific literature reveals a lack of specific experimental data on its performance. The data presented for alternative catalysts such as L-proline, sodium hydroxide, and DBU highlight the established benchmarks in these respective reaction classes. Further experimental investigation is required to quantitatively assess the catalytic efficacy of this compound and determine its viability as an alternative to these well-established catalytic systems. Researchers are encouraged to consider the provided protocols for alternative catalysts as a starting point for evaluating this compound in their own experimental setups.
References
Comparative Guide to Quantification Assays for 1-Piperidinoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 1-Piperidinoacetone. Due to the limited availability of publicly accessible, validated assays specifically for this compound, this document extrapolates from established methods for structurally analogous compounds, such as piperidines and ketones. The objective is to equip researchers and drug development professionals with a robust framework for selecting and developing analytical methods for quality control, stability testing, and pharmacokinetic studies of this compound.
Comparison of Analytical Techniques
The choice of an analytical technique for the quantification of this compound is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the potential performance of three common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC).
| Parameter | GC-MS (extrapolated from similar volatile compounds) | LC-MS/MS (extrapolated from piperidine analysis)[1] | HPLC-UV (extrapolated from piperidone analogues)[2] |
| Linearity Range | Typically in the µg/mL to ng/mL range. | 0.03 - 0.40 µg/mL[1] | 100 - 10000 µg/mL[2] |
| Accuracy (% Recovery) | Quantitative recovery is generally achievable. | High accuracy demonstrated.[1] | 98.0% - 101.5% |
| Precision (%RSD) | Intra-day: < 5% | Good repeatability reported.[1] | Intra-day: < 2% |
| Limit of Detection (LOD) | Can reach low ng/mL or even pg/mL levels. | 0.01010 µg/mL[1] | 13.1 ng/mL[2] |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range. | Not explicitly stated, but method is highly sensitive.[1] | 3.9 ng/mL[2] |
| Selectivity | High, especially with Selected Ion Monitoring (SIM). | Very high due to mass-based detection. | Moderate, dependent on chromatographic separation. |
| Sample Throughput | Moderate, run times can be longer. | High, with analysis times as short as 7 minutes.[1] | High, with run times around 7 minutes.[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure for the analysis of volatile ketones and can be adapted for this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[3][4]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: Mass Spectrometer, with data acquisition in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[3]
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If necessary, perform liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.
Quantification: Quantification is achieved by creating a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods used for the analysis of piperidine and can be adapted for this compound.[1]
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detector: Tandem Mass Spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in methanol at 1 mg/mL. Create working standards by serial dilution in the initial mobile phase composition.
-
Sample Preparation: Dilute the sample in the initial mobile phase to a concentration within the linear range of the assay. Centrifuge or filter the sample to remove particulates before injection.
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is then calculated from this curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a generalized method based on the analysis of similar piperidone compounds.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined experimentally (a starting point could be around 210-230 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: A calibration curve is generated by plotting the peak area of the analyte against the concentration of the prepared standard solutions. The concentration in the sample is determined by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Caption: Workflow for this compound quantification using GC-MS.
Caption: Logical workflow of an LC-MS/MS analysis for this compound.
Caption: Pathway for HPLC method validation for this compound.
References
- 1. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
Safety Operating Guide
Proper Disposal of 1-Piperidinoacetone: A Guide for Laboratory Professionals
For immediate reference, 1-Piperidinoacetone should be treated as a flammable and hazardous chemical waste. This guide provides essential safety and logistical information for its proper disposal in a laboratory setting.
Proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This compound, a flammable liquid and potential irritant, requires specific procedures for its disposal. This document outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
Key Hazards:
-
Flammable Liquid and Vapor: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3]
-
Health Hazards: Harmful if swallowed or inhaled and toxic in contact with skin. Causes skin and eye irritation.[1][2] Prolonged exposure may cause headaches, dizziness, and other central nervous system effects.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound and related safety information.
| Property | Value |
| Chemical Formula | C8H15NO |
| CAS Number | 6784-61-8 |
| Molecular Weight | 141.21 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Sweet, pungent odor |
| Hazards | Flammable liquid (Category 2), Acute toxicity (Oral, Dermal, Inhalation), Skin corrosion/irritation, Serious eye damage. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.[2][4] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling the chemical. This includes safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
-
If there is a risk of generating aerosols or if working outside a fume hood, use a certified respirator.
2. Waste Classification:
-
This compound waste must be classified as hazardous chemical waste due to its flammability and potential health hazards.[5]
-
Do not mix this waste with non-hazardous materials, as this will increase the volume of hazardous waste requiring specialized disposal.[5]
3. Waste Collection and Containment:
-
Liquid Waste: Collect all waste this compound, including reaction residues and contaminated solvents, in a designated, chemically compatible container.[5] The container must be leak-proof and have a secure, tightly sealing lid to prevent spills and evaporation.
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads from spills, used chromatography plates, or contaminated gloves, must be collected as solid hazardous waste.[5] Place these materials in a separate, clearly labeled, sealable container or bag.
4. Labeling and Storage:
-
Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
The label should also indicate the specific hazards, such as "Flammable" and "Irritant".[5]
-
Store the sealed waste container in a designated and controlled "Satellite Accumulation Area" within the laboratory.[5] This area must be away from ignition sources, heat, and incompatible chemicals such as acids, bases, and strong oxidizing agents.[1][4]
5. Spill Management:
-
In the event of a spill, immediately eliminate all sources of ignition.[1]
-
Ensure the area is well-ventilated.
-
Contain and absorb the spill using an inert material such as vermiculite, sand, or a universal spill kit.[5]
-
Collect the absorbed material and place it into the designated hazardous waste container.[5]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualized Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Piperidinoacetone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for managing 1-Piperidinoacetone in a laboratory setting. The following procedures are based on the hazard profile of structurally similar compounds and general best practices for handling hazardous chemicals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided herein is based on the known hazards of analogous compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Hazard Assessment
Based on the available safety data for similar piperidine derivatives, this compound should be handled as a hazardous substance with the following potential classifications:
-
Flammable Liquid: Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources[1].
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosive: Causes severe skin burns and eye damage[2].
-
Environmental Hazard: Harmful to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed[3].
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols[3][4]. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated[3]. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing[3]. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory[3]. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosol generation, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered[3]. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2][5].
-
Ensure that an emergency eyewash station and safety shower are readily accessible[2].
-
Keep containers tightly closed when not in use[1].
-
Use non-sparking tools and take precautionary measures against static discharge[1].
2. Donning PPE: A meticulous donning sequence is crucial to prevent contamination.
-
Gown: Put on a disposable gown, ensuring it is securely tied.
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first[3].
3. Handling the Chemical:
-
Ground and bond containers when transferring material[1].
-
Avoid breathing mist or vapors.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling[2].
4. Doffing PPE: To be performed in a designated area to avoid cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown[3].
-
Eye Protection: Remove safety goggles or a face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste[3].
1. Waste Segregation and Collection:
-
Collect all waste materials (solid and liquid) in a dedicated, properly sealed, and clearly labeled hazardous waste container[5][6].
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., corrosive, toxic, flammable)[5][6].
2. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[2][6].
3. Final Disposal:
-
Do not dispose of this compound or its containers down the drain or in regular trash[2][5][7].
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental services company[3][5]. The preferred method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[6].
-
All disposal activities must comply with local, state, and federal regulations[3][5].
Experimental Workflow and Safety Diagram
Caption: Workflow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
